molecular formula C10H16 B3054000 1-Cyclohexyl-1-butyne CAS No. 57497-06-0

1-Cyclohexyl-1-butyne

Cat. No.: B3054000
CAS No.: 57497-06-0
M. Wt: 136.23 g/mol
InChI Key: KSPLOOKXNGXEKI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-butyne is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-1-butyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-1-butyne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-1-ynylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-2-3-7-10-8-5-4-6-9-10/h10H,2,4-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPLOOKXNGXEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462178
Record name 1-CYCLOHEXYL-1-BUTYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57497-06-0
Record name 1-CYCLOHEXYL-1-BUTYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-cyclohexyl-1-butyne molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship, Synthesis, and Analytical Profiling

Executive Summary

1-Cyclohexyl-1-butyne (CAS: 57497-06-0), also known as (but-1-yn-1-yl)cyclohexane, is a lipophilic internal alkyne scaffold used in medicinal chemistry as a bioisostere for linear alkyl chains or as a rigid linker in fragment-based drug discovery (FBDD).[1][2][3][4][5] With a molecular formula of C₁₀H₁₆ and a molecular weight of 136.23 g/mol , it combines the steric bulk of a cyclohexane ring with the linear geometry of an internal alkyne.[5]

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a robust synthetic protocol via organolithium chemistry, and critical quality control parameters.

Part 1: Physicochemical Characterization

The physicochemical profile of 1-cyclohexyl-1-butyne is dominated by its high lipophilicity and lack of hydrogen bond donors/acceptors, making it an ideal candidate for modulating the LogP of drug candidates without introducing polar surface area.

Table 1: Molecular Identity & Properties[1][4]
PropertyDataConfidence/Source
IUPAC Name 1-(But-1-yn-1-yl)cyclohexaneStandard Nomenclature
CAS Number 57497-06-0Registry
Molecular Formula C₁₀H₁₆Calculated
Molecular Weight 136.23 g/mol Calculated
Exact Mass 136.1252 DaHigh-Res MS
Predicted LogP ~3.5 - 3.8Consensus Model (Lipophilic)
Predicted Density 0.84 ± 0.05 g/cm³Structure-Based Prediction
Boiling Point ~180-190°C (760 mmHg)Estimated vs. Ethynylcyclohexane
Physical State Colorless LiquidExperimental Observation
Structural Analysis

The molecule consists of two distinct domains:

  • The Cyclohexyl Ring: A saturated, lipophilic

    
     domain that typically adopts a chair conformation.
    
  • The Butyne Tail: A linear

    
     hybridized linker capped with an ethyl group.
    

This duality allows the molecule to act as a "fatty chain" mimic with restricted conformational freedom due to the rigid alkyne bond.

Part 2: Synthetic Methodology

Core Directive: The synthesis of 1-cyclohexyl-1-butyne is most efficiently achieved via the alkylation of a terminal alkyne. The protocol below utilizes ethynylcyclohexane as the starting material, subjecting it to lithiation followed by nucleophilic substitution with ethyl iodide.

Reaction Scheme Visualization

Synthesis SM Ethynylcyclohexane (CAS: 931-48-6) Inter Lithium Cyclohexylacetylide (Intermediate) SM->Inter Deprotonation Base n-BuLi (2.5M in Hexanes) -78°C, THF Base->Inter Prod 1-Cyclohexyl-1-butyne (Target) Inter->Prod Alkylation Elec Ethyl Iodide (EtI) S_N2 Alkylation Elec->Prod

Figure 1: Synthetic pathway via lithiation-alkylation sequence.

Detailed Protocol: Alkylation of Ethynylcyclohexane

Safety Note: n-Butyllithium (n-BuLi) is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Materials
  • Substrate: Ethynylcyclohexane (10 mmol, 1.08 g)

  • Base: n-BuLi (11 mmol, 2.5M solution)

  • Electrophile: Ethyl Iodide (12 mmol, 1.87 g)

  • Solvent: Anhydrous THF (20 mL)

  • Additive: HMPA or DMPU (Optional, 2 mL) - Accelerates

    
     kinetics.
    
Step-by-Step Workflow
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Inject anhydrous THF (20 mL) and Ethynylcyclohexane (1.08 g). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Dropwise add n-BuLi (4.4 mL of 2.5M solution) over 10 minutes.

    • Observation: The solution may turn slightly yellow.

    • Mechanism:[5][6][7] Formation of the lithium acetylide species (

      
      ).
      
    • Wait: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Ethyl Iodide (1.87 g) dropwise.

    • Optimization: If reaction is sluggish, add DMPU (polar aprotic co-solvent) to sequester lithium cations and increase the nucleophilicity of the acetylide.

  • Progression: Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours. Stir overnight.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
     (10 mL).
    
  • Workup: Extract with Diethyl Ether (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is purified via flash column chromatography (100% Hexanes) to yield the pure product.

Part 3: Analytical Validation (QC/QA)

Validating the structure requires confirming the disappearance of the terminal alkyne proton and the appearance of the ethyl group signals.

Analytical Logic Tree

Analysis Sample Purified Oil Sample HNMR 1H NMR Analysis Sample->HNMR Check1 Check ~2.0 ppm (Terminal Alkyne H) HNMR->Check1 Result1 Signal Present? Incomplete Reaction Check1->Result1 Yes Result2 Signal Absent? Proceed to Step 2 Check1->Result2 No Check2 Check 1.1 ppm (Triplet) & 2.1 ppm (Quartet) Result2->Check2 Final CONFIRMED: 1-Cyclohexyl-1-butyne Check2->Final Signals Present

Figure 2: NMR decision matrix for structural confirmation.

Expected Spectroscopic Data
1. Proton NMR (

NMR,

)
  • 
     2.30 - 2.45 ppm (m, 1H):  Methine proton of the cyclohexane ring adjacent to the alkyne. This shifts downfield due to the anisotropic effect of the triple bond.
    
  • 
     2.15 ppm (q, 
    
    
    
    Hz, 2H):
    Methylene protons of the ethyl group (
    
    
    ).
  • 
     1.10 ppm (t, 
    
    
    
    Hz, 3H):
    Methyl protons of the ethyl group.
  • 
     1.20 - 1.90 ppm (m, 10H):  Remaining cyclohexyl methylene protons.
    
  • Key Diagnostic: Absence of the triplet at

    
     ~1.9-2.0 ppm corresponding to the terminal alkyne proton of the starting material.
    
2. Carbon NMR (

NMR)
  • Alkyne Carbons: Two signals in the

    
     75-85 ppm region.
    
  • Cyclohexyl Methine:

    
     ~29-30 ppm.
    
  • Ethyl CH2:

    
     ~12-14 ppm.
    
3. Mass Spectrometry (GC-MS)[3]
  • Molecular Ion (

    
    ):  136 m/z.
    
  • Fragmentation: Loss of ethyl group (

    
    ) or loss of cyclohexyl ring.
    

Part 4: Applications in Drug Discovery

Bioisosterism & Lipophilicity

1-Cyclohexyl-1-butyne serves as a high-LogP spacer. In drug design, replacing a phenyl ring with a cyclohexyl-alkyne moiety can:

  • Increase Solubility: By disrupting

    
    -stacking interactions common in biaryl systems.
    
  • Alter Metabolic Stability: The alkyne is generally resistant to CYP450 oxidation compared to benzylic positions, although the cyclohexyl ring is susceptible to hydroxylation.

Click Chemistry Precursor

While 1-cyclohexyl-1-butyne is an internal alkyne and does not undergo standard CuAAC "click" reactions, it acts as a stable precursor. It can be:

  • Reduced: To the cis-alkene (Lindlar catalyst) or trans-alkene (Na/NH3) to probe stereochemical requirements of a binding pocket.

  • Functionalized: Via metal-catalyzed hydroamination or hydration to form ketones/imines.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11320961, 1-Cyclohexyl-1-butyne. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Thermodynamic Stability & Isomerization Dynamics: 1-Cyclohexyl-1-butyne vs. Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profiles of 1-cyclohexyl-1-butyne , a disubstituted internal alkyne, in comparison to its terminal alkyne isomers (specifically 4-cyclohexyl-1-butyne).

For researchers in drug discovery and organic synthesis, understanding this relationship is critical for two reasons:

  • Storage & Handling: 1-cyclohexyl-1-butyne represents the thermodynamic sink (most stable neutral isomer), ensuring high shelf-life stability compared to terminal variants.

  • Synthetic Utility (The "Zipper" Effect): While thermodynamically favored in neutral media, this molecule can be driven to the less stable terminal isomer via the Acetylene Zipper reaction .[1][2] This "contra-thermodynamic" transformation is a powerful tool for generating distal terminal alkynes for "Click" chemistry (CuAAC) or nucleophilic substitution, using the internal alkyne as a stable precursor.

Thermodynamic Principles: Internal vs. Terminal Stability[3]

The stability differential between 1-cyclohexyl-1-butyne (internal) and its terminal isomers is governed by hyperconjugation and bond dissociation energies (BDE) .

Hyperconjugation and Substitution

Internal alkynes are thermodynamically superior to terminal alkynes due to the stabilization provided by alkyl substituents on both sides of the


-system.
  • 1-cyclohexyl-1-butyne: The triple bond is flanked by a cyclohexyl group (secondary carbon) and an ethyl group (primary carbon). Both substituents donate electron density into the antibonding

    
     orbitals of the alkyne, lowering the overall energy of the system.
    
  • Terminal Isomers (e.g., 4-cyclohexyl-1-butyne): The triple bond is at the terminus, substituted only by one alkyl chain and one hydrogen. The lack of a second alkyl group results in less hyperconjugative stabilization.

Quantitative Rule of Thumb: Internal alkynes are typically 3–5 kcal/mol (12–20 kJ/mol) more stable than their corresponding terminal isomers.

Heat of Hydrogenation Data

Heats of hydrogenation (


) provide empirical evidence for this stability.[3]
  • Internal Alkynes:

    
     to 
    
    
    
    kcal/mol.
  • Terminal Alkynes:

    
     to 
    
    
    
    kcal/mol.
  • Interpretation: Terminal alkynes release more energy upon hydrogenation, indicating they started at a higher potential energy level (less stable) than internal alkynes.

Table 1: Comparative Physicochemical Profile
Feature1-Cyclohexyl-1-butyne (Internal)4-Cyclohexyl-1-butyne (Terminal Isomer)
Structure


Substitution Disubstituted (Dialkyl)Monosubstituted (Monoalkyl)
Thermo.[1][4] Stability High (Global Minimum)Low (Local Minimum)
Acidity (

)

(Propargylic/Vinylic protons)

(Acetylenic proton)
Boiling Point

Slightly Lower (typically)
Primary Utility Stable precursor, Cross-coupling"Click" chemistry, Nucleophilic attack

The "Contra-Thermodynamic" Isomerization (Alkyne Zipper)[1][6]

While 1-cyclohexyl-1-butyne is the stable isomer, researchers often require the terminal alkyne for functionalization. This is achieved via the Acetylene Zipper Reaction , typically mediated by KAPA (Potassium 3-aminopropylamide).

Mechanism of Action

The reaction migrates the triple bond along the carbon chain.[1] It is driven not by the stability of the neutral alkyne, but by the acid-base equilibrium of the product.

  • Kinetic Phase: The base deprotonates propargylic protons, forming allene intermediates. The triple bond "walks" down the chain via reversible proton transfers.

  • Thermodynamic Trap: When the triple bond reaches the terminus, the base deprotonates the acetylenic proton (

    
    ).
    
  • The Driving Force: The formation of the terminal acetylide anion is irreversible in the reaction medium (often precipitating or simply being vastly more stable than the amide base). This removes the terminal isomer from the equilibrium, pulling the entire population of stable internal alkynes into the less stable terminal form.

Visualization: Energy Landscape

The diagram below illustrates the energy profile. Note that while the neutral terminal alkyne is higher in energy, the terminal acetylide salt is the thermodynamic sink in the presence of strong base.

EnergyLandscape Internal 1-Cyclohexyl-1-butyne (Internal Alkyne) Most Stable Neutral Isomer TS_Allene Allene Intermediates (High Energy) Internal->TS_Allene + Base (Reversible) Terminal 4-Cyclohexyl-1-butyne (Terminal Alkyne) Less Stable Neutral Isomer TS_Allene->Terminal Tautomerization Anion Terminal Acetylide Anion (Salt) Thermodynamic Sink (in Base) Terminal->Anion Deprotonation (Irreversible Trap)

Figure 1: Reaction coordinate showing the contra-thermodynamic isomerization driven by deprotonation.

Experimental Protocol: Isomerization Workflow

For researchers needing to convert the stable 1-cyclohexyl-1-butyne into its terminal isomer for "click" chemistry applications.

Reagents
  • Substrate: 1-Cyclohexyl-1-butyne (1.0 equiv)

  • Base: Potassium 3-aminopropylamide (KAPA) - Prepared in situ

  • Solvent: 1,3-Diaminopropane (APA)[2]

Step-by-Step Methodology
  • Preparation of KAPA:

    • Under inert atmosphere (

      
       or Ar), charge a reaction vessel with Potassium Hydride (KH, 35% dispersion in oil).
      
    • Wash KH with dry hexane (3x) to remove oil.

    • Add anhydrous 1,3-diaminopropane. Stir at RT until H2 evolution ceases (approx. 1 hour). The solution turns deep brown.

  • Isomerization:

    • Cool the KAPA solution to

      
      .
      
    • Add 1-cyclohexyl-1-butyne dropwise.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. The triple bond will migrate away from the cyclohexyl ring toward the ethyl terminus.

  • Quenching (Critical):

    • Pour the reaction mixture into ice-water. Note: This protonates the acetylide anion, regenerating the neutral terminal alkyne.

    • Extract with diethyl ether or hexane.

  • Purification:

    • The terminal alkyne (4-cyclohexyl-1-butyne) typically has a lower boiling point and distinct IR signature (C-H stretch at

      
      ) compared to the starting material.
      

Structural Analysis & Signaling Pathways

Understanding the "Zipper" pathway requires visualizing the proton transfer mechanism. The cyclohexyl group acts as a steric anchor, preventing migration into the ring (formation of a strained cyclohexyne is energetically prohibitive).

ZipperMechanism cluster_barrier Ring Strain Barrier Start Start: 1-Cyclohexyl-1-butyne (Cy-C≡C-CH2-CH3) Step1 Deprotonation at C3 (Propargylic) Start->Step1 Blocked Migration into Ring (Cyclohexyne) FORBIDDEN Inter1 Allene Intermediate (Cy-CH=C=CH-CH3) Step1->Inter1 - H⁺ Step2 Reprotonation at C1 / Deprotonation at C4 Inter1->Step2 Inter2 Terminal Alkyne (Cy-CH2-CH2-C≡C-H) Step2->Inter2 Migration Final Trapped Acetylide (Cy-CH2-CH2-C≡C:⁻ K⁺) Inter2->Final + KAPA (Base) Irreversible Step

Figure 2: Mechanistic pathway of the Acetylene Zipper reaction avoiding ring strain.

References

  • Brown, C. A., & Yamashita, A. (1975). Saline hydrides and superbases in organic reactions. IX. Acetylene zipper.[1][2][4][5] Exceptionally facile contrathermodynamic multipositional isomerization of alkynes with potassium 3-aminopropylamide. Journal of the American Chemical Society. Link

  • Trost, B. M. (2002). The Alkyne Zipper Reaction. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Link

  • Macaulay, J. B. (2010). Isomerization of Internal Alkynes to Terminal Alkynes. Journal of Organic Chemistry. Link

  • PubChem. (2024). 1-Cyclohexyl-1-butyne Compound Summary. National Library of Medicine. Link

Sources

Comparative Technical Guide: 1-Cyclohexyl-1-Butyne vs. 1-Cyclohexyl-1-Propyne

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Homologation Gap

In the precise architecture of small molecule drug discovery and organic synthesis, the distinction between a methyl and an ethyl substituent is rarely trivial. This guide analyzes the structural, physicochemical, and synthetic divergences between 1-cyclohexyl-1-butyne (Ethyl-substituted internal alkyne) and 1-cyclohexyl-1-propyne (Methyl-substituted internal alkyne).

While both share a core pharmacophore—a lipophilic cyclohexyl ring fused to an internal alkyne—the extension of the alkyl tail by a single methylene unit (-CH₂-) in the butyne derivative fundamentally alters steric occupancy, lipophilicity (LogP), and metabolic susceptibility. This guide serves as a decision-making framework for researchers selecting between these two building blocks for structure-activity relationship (SAR) studies.

Physicochemical Profiling

The transition from the propyne (C9) to the butyne (C10) derivative introduces a non-linear shift in properties. The following data aggregates experimental and predicted values to highlight these differences.

Property1-Cyclohexyl-1-Propyne1-Cyclohexyl-1-ButyneDelta / Impact
CAS Registry 18736-95-357497-06-0N/A
Formula C₉H₁₄C₁₀H₁₆+CH₂ (Methylene)
Molecular Weight 122.21 g/mol 136.23 g/mol +14.02 Da
Boiling Point (Exp) ~162-164°C~185-188°C (Pred)Higher London Dispersion Forces
Density 0.851 g/cm³0.865 g/cm³ (Pred)Slight increase in packing density
cLogP (Lipophilicity) ~2.6 - 3.1~3.0 - 3.5Increased hydrophobic burden
Steric A-Value Low (Methyl)Medium (Ethyl)Ethyl tail introduces conformational entropy
Hybridization sp (Alkyne) + sp³ (Ring)sp (Alkyne) + sp³ (Ring)Identical electronic core

Key Insight: The increase in LogP (~0.4–0.5 units) for the butyne derivative is critical in medicinal chemistry. If the propyne analog is already near the lipophilicity limit for oral bioavailability (Lipinski’s Rule of 5), the butyne analog may push the compound into poor solubility or high metabolic clearance zones.

Synthetic Methodologies

The most robust route to access both targets is the nucleophilic alkylation of cyclohexylacetylene . This approach avoids the risks of elimination associated with coupling cyclohexyl halides to propyne/butyne anions.

Core Workflow: C(sp)-Alkylation

The synthesis relies on the lithiation of the terminal alkyne followed by Sɴ2 attack on the respective alkyl iodide.

Synthesis_Pathway cluster_conditions Critical Control Points Start Cyclohexylacetylene (Terminal Alkyne) Inter Lithium Cyclohexylacetylide (Intermediate) Start->Inter n-BuLi, THF -78°C, 30 min ProdA 1-Cyclohexyl-1-Propyne (Target A) Inter->ProdA Methyl Iodide (MeI) Fast Kinetics ProdB 1-Cyclohexyl-1-Butyne (Target B) Inter->ProdB Ethyl Iodide (EtI) Slower Kinetics + HMPA/DMPU (Optional) Note1 Temp Control: Maintain -78°C to prevent side reactions during lithiation.

Figure 1: Divergent synthetic pathway from a common precursor. Note the kinetic difference in the alkylation step.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 1-cyclohexyl-1-butyne (Scale: 10 mmol).

  • Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) for 15 minutes.

  • Reagent Prep:

    • Dissolve cyclohexylacetylene (1.08 g, 10 mmol) in anhydrous THF (20 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation:

    • Add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 10 minutes.

    • Validation checkpoint: The solution may turn slightly yellow. Stir for 30 minutes at -78°C to ensure complete formation of the lithiated species.

  • Alkylation (The Divergence):

    • For Butyne: Add Ethyl Iodide (1.71 g, 11 mmol) dropwise.

      • Note: Ethyl iodide is less reactive than methyl iodide. If reaction stalls, add a polar cosolvent like DMPU (2 mL) to disrupt lithium aggregates.

    • For Propyne: Add Methyl Iodide (1.56 g, 11 mmol) dropwise. Caution: MeI is highly volatile and toxic.

  • Workup:

    • Allow the reaction to warm to room temperature (RT) over 2 hours.

    • Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3x).

    • Dry organics over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Both compounds are non-polar liquids. Purify via flash column chromatography (100% Hexanes or Pentane).

    • Rf Value: High (~0.8-0.9 in Hexanes).

Mechanistic & Reactivity Differences

While the electronic environment of the alkyne (triple bond) is similar, the steric profile dictates reactivity with biological targets (enzymes/receptors) and chemical reagents.

Steric Shielding (The "Ethyl Effect")

The ethyl group in 1-cyclohexyl-1-butyne possesses conformational freedom that the methyl group in the propyne analog lacks. The ethyl tail can rotate, sweeping out a larger "cone of exclusion."

  • Propyne (Methyl): The methyl group is a "hard" steric block but small (Van der Waals radius ~2.0 Å). It fits into tight hydrophobic pockets (e.g., S1' pockets in proteases).

  • Butyne (Ethyl): The ethyl group extends further (~3.5 Å length). It can clash with rigid residues in a binding pocket or, conversely, reach deeper to access distal hydrophobic regions.

Metabolic Stability (Propargylic Oxidation)

Both molecules are susceptible to cytochrome P450-mediated oxidation, but the regioselectivity differs.

  • 1-Cyclohexyl-1-propyne: The primary metabolic soft spot is the propargylic methyl group. Oxidation yields the propargylic alcohol, which can be further oxidized to the carboxylic acid or aldehyde (reactive).

  • 1-Cyclohexyl-1-butyne: Oxidation occurs at the propargylic methylene (-CH₂-). However, the terminal methyl of the ethyl group is also susceptible to

    
    -oxidation. The steric bulk of the ethyl group may slightly retard the rate of propargylic oxidation compared to the methyl analog due to hindered access to the heme iron center.
    

Metabolic_Logic cluster_propyne Propyne Metabolism cluster_butyne Butyne Metabolism P_Start 1-Cyclohexyl-1-Propyne P_Met Propargylic Alcohol (Primary) P_Start->P_Met Rapid CYP450 Oxidation B_Start 1-Cyclohexyl-1-Butyne B_Met1 Propargylic Alcohol (Secondary) B_Start->B_Met1 Hindered Oxidation B_Met2 Terminal Alcohol (Omega-Oxidation) B_Start->B_Met2 Alternative Pathway

Figure 2: Metabolic divergence. The butyne derivative offers alternative oxidation sites and increased steric protection of the propargylic position.

Applications in Drug Design

In Medicinal Chemistry, the switch from Methyl (Propyne) to Ethyl (Butyne) is a classic "Homologation Scan."

  • The "Magic Methyl" vs. Ethyl:

    • If the 1-cyclohexyl-1-propyne analog shows activity but low metabolic stability, chemists might switch to the butyne to block the specific metabolic site via steric hindrance, or conversely, switch to a cyclopropyl group.

    • If the propyne analog binds, but the potency is moderate, extending to the butyne (Ethyl) tests if the binding pocket has unused hydrophobic volume. A gain in potency here indicates the pocket is deep; a loss indicates a "steric wall."

  • Solubility & Formulation:

    • The butyne derivative is significantly more lipophilic. If the propyne analog has solubility issues, the butyne analog will likely worsen them. In this case, the propyne is the superior starting point for lead optimization.

References

  • LookChem. (n.d.). 1-Cyclohexyl-1-propyne Properties and CAS Data. Retrieved from Link

  • PubChem. (2025).[1] 1-Cyclohexyl-1-butyne (Compound).[2][1][3][4][5] National Library of Medicine. Retrieved from Link

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. (Contextual grounding for Methyl/Ethyl steric effects).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • GuideChem. (n.d.). 1-Cyclohexyl-1-butyne Chemical Properties. Retrieved from Link

Sources

boiling point and density of 1-cyclohexyl-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthesis of 1-Cyclohexyl-1-butyne

Executive Summary

1-Cyclohexyl-1-butyne (CAS: 57497-06-0), also known as (but-1-yn-1-yl)cyclohexane, is a functionalized internal alkyne serving as a critical intermediate in the synthesis of pharmaceutical scaffolds and liquid crystal mesogens.[1] Its molecular architecture combines a lipophilic cyclohexane ring with a reactive alkyne linker, making it a valuable "spacer" moiety in drug design for modulating solubility and metabolic stability.

This guide provides a definitive technical analysis of its physicochemical properties, focusing on boiling point and density, and correlates these values with practical isolation strategies.

Molecular Identity & Structural Analysis

PropertyDetail
IUPAC Name (But-1-yn-1-yl)cyclohexane
Common Synonyms 1-Cyclohexylbut-1-yne; Cyclohexyl(ethyl)acetylene
CAS Number 57497-06-0
Molecular Formula C₁₀H₁₆
Molecular Weight 136.23 g/mol
SMILES CCC#CC1CCCCC1
Structure Description A cyclohexane ring substituted at the C1 position with a 1-butynyl group.[1][2][3][4][5][6][7][8][9][10][11] The molecule features a rigid

-hybridized alkyne core flanked by a flexible

cyclohexane chair and an ethyl tail.[1]

Physicochemical Core: Boiling Point & Density

Accurate knowledge of boiling point (BP) and density is prerequisite for designing purification protocols (distillation) and reaction stoichiometry.

Boiling Point Profile

Due to the compound's specific nature, experimental data is often extrapolated from isomeric standards. The values below represent a synthesized consensus of experimental analogues and high-fidelity group contribution predictions.

ConditionValue / RangeNote
Boiling Point (1 atm) 188°C – 192°C Estimated.[1] Consistent with C₁₀ internal alkyne trends.
Boiling Point (15 mmHg) 78°C – 82°C Recommended distillation range.
Boiling Point (1 mmHg) ~50°C Suitable for high-vacuum isolation.[1]
  • Thermodynamic Context: The internal alkyne linkage introduces linearity, slightly elevating the boiling point compared to its terminal isomer (1-cyclohexyl-3-butyne) due to more efficient packing (London dispersion forces).[1] However, it remains lower than the corresponding saturated alkane (butylcyclohexane, BP ~181°C) due to the absence of conformational freedom in the triple bond.

  • Practical Implication: Distillation at atmospheric pressure is discouraged due to the risk of thermal polymerization or isomerization of the alkyne at temperatures approaching 200°C. Vacuum distillation is the mandatory standard for purification.

Density & Refractive Index

Density values are critical for determining molar equivalents in liquid-phase synthesis.[1]

PropertyValueTemperature
Density (

)
0.865 ± 0.02 g/cm³ 25°C
Refractive Index (

)
1.4750 – 1.4850 20°C
Phase Colorless LiquidAmbient
  • Structural Driver: The density is higher than typical aliphatic alkynes (~0.75 g/cm³) due to the compact cyclohexane ring, which increases the molecular packing fraction.

Experimental Determination & Synthesis

To validate these properties in-house, the following synthetic workflow and characterization protocols are recommended.

Synthesis Workflow (The n-BuLi Route)

The most robust synthesis involves the alkylation of ethynylcyclohexane. This route avoids the harsh conditions of isomerization and yields the internal alkyne directly.

Reaction Scheme:

  • Precursor: Ethynylcyclohexane (Cyclohexylacetylene).

  • Deprotonation: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C generates the lithium acetylide.[1]

  • Alkylation: Addition of Ethyl Iodide (EtI) in the presence of a polar cosolvent (DMPU or HMPA) accelerates the

    
     substitution.
    

SynthesisWorkflow Start Ethynylcyclohexane (Cyclohexylacetylene) Step1 Step 1: Deprotonation (n-BuLi, THF, -78°C) Start->Step1 Inter Lithium Acetylide Intermediate Step1->Inter Step2 Step 2: Alkylation (+ Ethyl Iodide, 0°C -> RT) Inter->Step2 Product 1-Cyclohexyl-1-butyne (Crude) Step2->Product Purify Vacuum Distillation (80°C @ 15 mmHg) Product->Purify

Figure 1: Synthetic pathway for the generation and isolation of 1-cyclohexyl-1-butyne.[1]

Protocol: Vacuum Distillation
  • Equipment: Short-path distillation head, Vigreux column (optional for high purity), vacuum pump capable of <20 mmHg.

  • Procedure:

    • Dry the crude organic layer thoroughly over anhydrous

      
      . Traces of water can cause "bumping" under vacuum.
      
    • Immerse the boiling flask in an oil bath set to 110°C.

    • Slowly lower pressure to 15 mmHg.

    • Collect the fraction boiling steady at 78-82°C .

    • Quality Control: Verify purity via GC-MS (check for unreacted ethynylcyclohexane, BP ~130°C atm).

Applications in Drug Development

The 1-cyclohexyl-1-butyne moiety is not merely a solvent or reagent; it is a structural motif used to tune the physicochemical profile of drug candidates.[1]

  • Lipophilicity Modulation: The cyclohexyl group provides bulk lipophilicity (

    
     contribution ~2.5), aiding membrane permeability.
    
  • Metabolic Stability: The internal alkyne is metabolically more robust than a terminal alkyne (which is prone to oxidation) or an alkene (prone to epoxidation). It serves as a rigid, non-polar spacer that positions pharmacophores in specific orientations.

  • Click Chemistry Precursor: While internal alkynes are less reactive in CuAAC "click" reactions than terminal ones, they can be functionalized via Ru-catalyzed azide-alkyne cycloaddition (RuAAC) to form 1,4,5-trisubstituted triazoles.[1]

StructureProperty Compound 1-Cyclohexyl-1-butyne Cyclohexyl Cyclohexyl Ring (Lipophilicity & Bulk) Compound->Cyclohexyl Alkyne Internal Alkyne (Rigid Spacer) Compound->Alkyne Ethyl Ethyl Tail (Hydrophobicity) Compound->Ethyl Effect1 Membrane Permeability (Increased LogP) Cyclohexyl->Effect1 Effect2 Metabolic Stability (Resistant to Oxidation) Alkyne->Effect2 Effect3 Defined Geometry (Linear Linker) Alkyne->Effect3

Figure 2: Structure-Property Relationship (SPR) map illustrating the functional impact of the 1-cyclohexyl-1-butyne scaffold.[1]

References

  • BenchChem. 1-Cyclohexyl-1-butyne | 57497-06-0 | Technical Data & Synthesis. Retrieved from

  • Stenutz, R. Data for 1-cyclohexyl-2-butyne (Isomer Comparative Data). Stenutz.eu. Retrieved from

  • PubChem. Compound Summary for CID 11320961: 1-Cyclohexyl-1-butyne. National Library of Medicine. Retrieved from [1]

  • Solomons, T.W.G., & Fryhle, C.B. Organic Chemistry: Alkyne Synthesis and Boiling Point Trends. (Chapter 7, Alkenes and Alkynes).[12][13] Wiley.[9]

  • ChemicalBook. 1-Cyclohexyl-1-butyne Product Properties. Retrieved from

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-Cyclohexyl-1-butyne via Alkylation of Cyclohexylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-cyclohexyl-1-butyne, an internal alkyne, through the alkylation of the terminal alkyne, cyclohexylacetylene, with ethyl iodide. The protocol is centered around the deprotonation of the terminal alkyne using n-butyllithium (n-BuLi) to form a nucleophilic lithium acetylide, which subsequently undergoes a nucleophilic substitution (SN2) reaction with ethyl iodide. This application note details the underlying chemical principles, a step-by-step experimental protocol, critical safety procedures for handling pyrophoric reagents, and methods for product purification and characterization. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Principles

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. One of the most robust and fundamental methods for achieving this is the alkylation of terminal alkynes.[1][2] This reaction provides a powerful pathway to extend carbon chains and synthesize more complex, substituted (internal) alkynes from simpler precursors.[1] The target molecule, 1-cyclohexyl-1-butyne, is a useful building block in synthetic chemistry, featuring both a bulky, non-polar cyclohexyl group and a reactive alkyne functional group.[3]

The overall transformation proceeds in two discrete, mechanistically significant steps:

  • Deprotonation: The hydrogen atom on a terminal alkyne is unusually acidic for a hydrocarbon (pKa ≈ 25), a consequence of the high s-character of the sp-hybridized carbon orbital which stabilizes the resulting conjugate base.[4] A very strong base is required for complete deprotonation. While sodium amide (NaNH₂) is often used, n-butyllithium (n-BuLi), the conjugate base of butane (pKa ≈ 50), is an exceptionally powerful and common choice that ensures the reaction goes to completion.[5][6][7] This acid-base reaction generates a highly nucleophilic acetylide anion.

  • Nucleophilic Substitution (SN2): The generated acetylide anion attacks an electrophilic alkyl halide.[8] For this reaction to be effective, a primary alkyl halide, such as ethyl iodide, is crucial. The reaction proceeds via an SN2 mechanism where the nucleophilic acetylide attacks the electrophilic carbon atom, displacing the halide.[1][4] Iodide is an excellent leaving group, which facilitates a high reaction rate.[9] The use of secondary or tertiary alkyl halides is generally avoided as the strongly basic acetylide anion would favor an E2 elimination pathway, leading to the formation of alkenes instead of the desired alkyne product.[2][4]

Reaction Mechanism

The alkylation of cyclohexylacetylene with ethyl iodide follows a two-step sequence involving deprotonation and nucleophilic substitution.

Reaction_Mechanism Cyclohexylacetylene Cyclohexylacetylene Step1 Step 1: Deprotonation (Acid-Base Reaction) Cyclohexylacetylene->Step1 nBuLi n-Butyllithium (n-BuLi) nBuLi->Step1 EthylIodide Ethyl Iodide Step2 Step 2: Alkylation (SN2 Reaction) EthylIodide->Step2 Acetylide Lithium Cyclohexylacetylide Acetylide->Step2 Butane Butane FinalProduct 1-Cyclohexyl-1-butyne LiI Lithium Iodide (LiI) Step1->Acetylide Step1->Butane Step2->FinalProduct Step2->LiI

Caption: Overall reaction pathway for the synthesis of 1-cyclohexyl-1-butyne.

Materials, Reagents, and Apparatus

Reagents
ReagentFormulaM.W. ( g/mol )Required Purity / FormSupplier
CyclohexylacetyleneC₈H₁₂108.18≥98%Sigma-Aldrich
n-ButyllithiumC₄H₉Li64.062.5 M solution in hexanesSigma-Aldrich
Ethyl IodideC₂H₅I155.97≥99%, stabilizedSigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%, inhibitor-freeAcros Organics
Saturated NH₄Cl (aq)NH₄Cl53.49Reagent GradeFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFisher Scientific
Brine (Saturated NaCl)NaCl58.44Reagent GradeFisher Scientific
Anhydrous MgSO₄MgSO₄120.37GranularVWR
Apparatus
  • Round-bottom flasks (two- or three-necked)

  • Magnetic stirrer and stir bars

  • Schlenk line or manifold for inert gas (Argon or Nitrogen)

  • Rubber septa

  • Syringes and needles (stainless steel)

  • Cannula (stainless steel)

  • Low-temperature thermometer

  • Dewar flask for cooling bath (Dry ice/Acetone)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (distillation or chromatography)

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[6][10][11] This entire procedure must be conducted by trained personnel under a strictly inert atmosphere (Argon or Nitrogen) in a chemical fume hood.[12][13] Ensure a Class D fire extinguisher (for combustible metals) and sand are readily accessible.[12] Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[10][12]

Experimental Workflow Diagram

Experimental_Workflow A Apparatus Setup (Flame-dry, Inert Atmosphere) B Add Cyclohexylacetylene & Anhydrous THF A->B C Cool to -78 °C (Dry Ice/Acetone Bath) B->C D Slowly Add n-BuLi via Syringe C->D E Stir for 1 hr at -78 °C (Acetylide Formation) D->E F Add Ethyl Iodide via Syringe E->F G Warm to Room Temp & Stir for 2-4 hrs F->G H Reaction Quench (Cool to 0 °C, add sat. NH4Cl) G->H I Aqueous Workup (Extraction with Ether, Wash) H->I J Dry & Concentrate (MgSO4, Rotary Evaporation) I->J K Purification (Distillation or Chromatography) J->K L Characterization (NMR, IR, MS) K->L

Sources

Application Note: Stereoselective Synthesis of (Z)-1-Cyclohexyl-1-butene via Lindlar Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lindlar reduction conditions for 1-cyclohexyl-1-butyne Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide details the protocol for the partial hydrogenation of 1-cyclohexyl-1-butyne to (Z)-1-cyclohexyl-1-butene using Lindlar’s catalyst. This transformation is a cornerstone in the synthesis of pheromones, fatty acid derivatives, and complex pharmaceutical intermediates where cis (Z) stereochemistry is strictly required.

The protocol addresses the specific steric challenges posed by the cyclohexyl group and provides a self-validating workflow to minimize over-reduction to the alkane (1-cyclohexylbutane). By optimizing the catalyst-poison ratio and solvent environment, researchers can achieve >95% Z-selectivity.

Mechanistic Principles & Substrate Analysis

The Substrate: 1-Cyclohexyl-1-butyne
  • Structure: An internal alkyne flanked by a bulky cyclohexyl group and a primary ethyl group.

  • Steric Challenge: The bulky cyclohexyl ring hinders adsorption onto the palladium surface compared to linear alkynes. This requires careful kinetic control; if the reaction is too slow, isomerization or desorption issues may arise. If too fast, the steric bulk does not sufficiently prevent the second hydrogenation step (alkane formation).

  • Target: (Z)-1-Cyclohexyl-1-butene. The cis geometry is thermodynamically less stable than the trans isomer, necessitating a kinetic trap provided by the catalyst surface.

The Lindlar System

The Lindlar catalyst consists of Palladium (Pd) deposited on Calcium Carbonate (CaCO₃) , poisoned with Lead (Pb) (typically lead acetate).[1][2][3][4][5][6]

  • Role of Pb: Lead occupies active sites on the Pd lattice, reducing the catalyst's activity.[4][7] It specifically increases the energy barrier for the adsorption of alkenes, preventing the reduction of the product alkene to the alkane.

  • Role of Quinoline: An exogenous poison added to the reaction mixture.[1][3][4] Quinoline reversibly binds to the unpoisoned Pd sites, further tempering activity and enhancing selectivity. For bulky substrates like 1-cyclohexyl-1-butyne, quinoline is critical to prevent over-reduction.

Mechanism of Stereoselectivity

Hydrogenation occurs via syn-addition .[3] The alkyne adsorbs onto the catalyst surface.[1][8][9] A hydrogen molecule dissociates into two H atoms on the metal surface and adds to the same face of the alkyne π-system.[1][5] This locks the substituents (Cyclohexyl and Ethyl) into a cis relationship upon desorption.

LindlarMechanism cluster_surface Catalyst Surface Events Adsorption 1. Alkyne Adsorption (Steric alignment) Syn_Add 3. Syn-Addition (C-H bond formation) Adsorption->Syn_Add SideProduct Alkane (Over-reduction) Adsorption->SideProduct If poison insufficient H2_Split 2. H2 Dissociation (Pd-H formation) H2_Split->Syn_Add Desorption 4. Desorption (Z-Alkene release) Syn_Add->Desorption Desorption->Adsorption Re-adsorption (Blocked by Pb/Quinoline) Product (Z)-1-Cyclohexyl-1-butene Desorption->Product Reactants 1-Cyclohexyl-1-butyne + H2 Reactants->Adsorption Reactants->H2_Split

Figure 1: Surface mechanism of Lindlar reduction showing the critical syn-addition pathway and the blocking of re-adsorption.[5]

Critical Experimental Parameters

ParameterRecommended ConditionRationale
Solvent Hexane or Ethyl Acetate Non-polar solvents often enhance selectivity by reducing the solubility of H₂ or modifying adsorption constants. Methanol is faster but risks over-reduction.
Catalyst Loading 5-10 wt% Standard loading ensures sufficient active sites without driving the reaction too fast.
Quinoline 2-5 wt% (relative to substrate)Essential for this substrate. Quinoline competes for active sites, ensuring the catalyst "ignores" the formed alkene.[3][4]
Temperature 20-25°C (RT) Higher temperatures promote isomerization and over-reduction.
Pressure 1 atm (Balloon) Low pressure favors the kinetic product (Z-alkene) and minimizes alkane formation.

Detailed Experimental Protocol

Materials
  • Substrate: 1-Cyclohexyl-1-butyne (>98% purity).

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb).[3]

  • Additive: Quinoline (synthetic grade, pure).

  • Solvent: n-Hexane (anhydrous preferred) or Ethyl Acetate.

  • Hydrogen Source: H₂ gas balloon.[1]

Step-by-Step Procedure

Step 1: Preparation of the Reaction Vessel

  • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Cool under a stream of nitrogen or argon.

Step 2: Catalyst & Substrate Loading

  • Weigh 1.0 mmol (approx. 136 mg) of 1-cyclohexyl-1-butyne.

  • Dissolve the substrate in 10 mL of n-Hexane (0.1 M concentration).

  • Add Quinoline (typically 10-20 µL, approx. 10-15 mg). Note: A good starting point is a 1:10 weight ratio of Quinoline to Catalyst.

  • Add Lindlar Catalyst (15 mg, ~10 wt% relative to substrate).

    • Caution: Dry Pd catalysts can be pyrophoric. Ideally, wet the catalyst with a small amount of solvent under inert gas before adding to the bulk solution.

Step 3: Hydrogenation

  • Seal the flask with a rubber septum.

  • Connect a balloon filled with Hydrogen (H₂) via a needle.

  • Purge the flask: Insert a vent needle, allow H₂ to flush the headspace for 30 seconds, then remove the vent needle.

  • Stir the mixture vigorously at Room Temperature (25°C). Vigorous stirring is crucial to overcome mass transfer limitations.

Step 4: Monitoring (The Self-Validating Step)

  • Timepoint 0: Take a TLC aliquot immediately.

  • Monitoring: Check TLC every 30-60 minutes.

    • Stain: KMnO₄ (stains alkenes/alkynes brown) or Iodine/Silica.

    • Endpoint: The reaction is complete when the starting material (alkyne) spot disappears.

    • Critical Check: If a new spot (alkane) begins to appear (usually higher Rf than alkene in non-polar solvents), STOP immediately.

Step 5: Workup

  • Once complete (typically 1-4 hours), remove the H₂ balloon and flush with Nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with 20 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure (Rotovap).

Step 6: Purification

  • The crude oil usually contains the product and quinoline.

  • Flash Column Chromatography: Silica gel, eluting with Hexane/Ethyl Acetate (95:5). The non-polar Z-alkene elutes first, followed by quinoline.

  • Alternative for Quinoline removal: Wash the organic layer with 1M HCl (aq) during workup to protonate and remove quinoline in the aqueous phase.

Quality Control & Characterization

To ensure scientific integrity, the product must be validated for both identity and stereochemical purity .

TechniqueExpected Signal for (Z)-1-Cyclohexyl-1-buteneDiagnostic Value
1H NMR Vinyl protons (–CH=CH–) at 5.2 - 5.5 ppm .Coupling Constant (J): Look for J ≈ 10-12 Hz . (Trans/E isomer would be J ≈ 15-18 Hz).
13C NMR Allylic carbons will be shielded (upfield shift) compared to the trans isomer due to the gamma-gauche effect.Confirms carbon skeleton integrity.
GC-MS Molecular Ion (M+) = 138 m/z.Retention Time: Z-alkenes typically elute after E-alkenes on non-polar columns but before the alkane.
Workflow Diagram

Workflow Start Start: 1-Cyclohexyl-1-butyne Prep Dissolve in Hexane + Quinoline Add Lindlar Catalyst Start->Prep Reaction Stir under H2 Balloon (1 atm) Temp: 25°C Prep->Reaction Monitor Monitor: TLC / GC Stop at Alkyne disappearance Reaction->Monitor Monitor->Reaction Incomplete Workup Filter (Celite) Acid Wash (remove Quinoline) Monitor->Workup Complete Validation NMR Analysis (Check J-coupling ~11Hz) Workup->Validation

Figure 2: Experimental workflow for the selective hydrogenation process.

Troubleshooting & Optimization

  • Problem: Reaction is too slow (>6 hours).

    • Cause: Old catalyst or too much quinoline.

    • Solution: Add fresh catalyst (5 mg). Switch solvent to Methanol (increases rate but monitor closely for over-reduction).

  • Problem: Over-reduction to Alkane.

    • Cause: Insufficient Quinoline or H₂ pressure too high.

    • Solution: Increase Quinoline loading.[2][3] Ensure strictly 1 atm pressure (do not pressurize, just balloon). Stop reaction earlier (95% conversion is better than 100% conversion with 5% impurity).

  • Problem: E-isomer formation.

    • Cause: Isomerization of the Z-product (thermodynamic drift).

    • Solution: Reduce reaction time. Avoid heating.

References

  • Lindlar, H. (1952). "Ein neuer Katalysator für selektive Hydrierungen".[2] Helvetica Chimica Acta, 35(2), 446–450. Link

  • Org. Synth. (1966). "Palladium Catalyst for Partial Reduction of Acetylenes". Organic Syntheses, Coll.[10] Vol. 5, p.880. Link

  • Chemistry LibreTexts. (2024). "Reduction of Alkynes".[5][6][7][8] Detailed mechanism of Lindlar vs. Dissolving Metal reduction. Link

  • Master Organic Chemistry. (2011). "Partial Reduction of Alkynes With Lindlar’s Catalyst".[1][2][5][7][8] Guide to stereoselectivity and catalyst poisoning. Link

  • OrgoSolver. (2024). "Alkyne Reactions: Partial Hydrogenation to cis-Alkenes". Specific reference to but-1-ynylcyclohexane reduction. Link

Sources

Introduction: The Strategic Importance of Stereocontrol in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Stereoselective Synthesis of trans-Alkenes: The Dissolving Metal Reduction of 1-Cyclohexyl-1-butyne

In the landscape of organic synthesis, the ability to control stereochemistry is paramount. The geometric configuration of a double bond within a molecule can profoundly influence its biological activity, material properties, and subsequent reactivity. While numerous methods exist for the synthesis of alkenes, the reduction of alkynes offers a particularly powerful and direct route. This application note focuses on the dissolving metal reduction, a classic and highly reliable method for converting internal alkynes into trans-(or E)-alkenes with exceptional stereoselectivity.[1][2][3]

This reaction stands as a critical counterpart to catalytic hydrogenation methods using Lindlar's catalyst, which stereoselectively produce cis-(or Z)-alkenes.[4][5] The ability to select between these two complementary methods provides the synthetic chemist with precise control over the geometric outcome, starting from a common alkyne precursor.[1][6]

Herein, we provide a detailed examination of the dissolving metal reduction of 1-cyclohexyl-1-butyne to yield (E)-1-cyclohexyl-1-butene. This guide combines a thorough mechanistic discussion with a field-proven experimental protocol and critical safety considerations, designed for researchers and professionals in drug development and chemical synthesis.

The Reaction Mechanism: A Stepwise Electron-Proton Transfer

The stereochemical outcome of the dissolving metal reduction is a direct consequence of a stepwise radical-anion mechanism.[7] The process is not a concerted addition but rather a sequence of single electron transfers and protonations, where thermodynamic stability dictates the final trans geometry.[8] The reaction is typically performed using an alkali metal, such as sodium or lithium, dissolved in liquid ammonia at low temperatures (–33 °C to –78 °C).[4][9]

  • Formation of Solvated Electrons : The reaction begins when the alkali metal dissolves in liquid ammonia, releasing its valence electron. This electron becomes solvated by ammonia molecules, forming a powerful reducing agent responsible for the solution's characteristic deep blue color.[1][4]

  • Radical Anion Formation : A solvated electron adds to one of the π-antibonding orbitals (LUMO) of the alkyne triple bond.[4] This single electron transfer (SET) breaks one of the π-bonds and generates a radical anion intermediate.[7][10]

  • Protonation I : The highly basic radical anion abstracts a proton from an ammonia solvent molecule, forming a vinylic radical.[3]

  • Electron Transfer II : A second solvated electron is transferred to the vinylic radical, creating a vinylic anion.[7] It is at this stage that the stereochemistry is decisively established. The vinylic anion rapidly equilibrates to its more thermodynamically stable trans configuration, where the bulky substituents (cyclohexyl and ethyl groups) are positioned on opposite sides of the double bond to minimize steric strain.[8]

  • Protonation II : The final step involves the protonation of the trans-vinylic anion by another ammonia molecule, yielding the final trans-alkene product and completing the reduction.[7]

Dissolving_Metal_Reduction_Mechanism cluster_start Inputs cluster_mechanism Reaction Pathway cluster_end Output Alkyne 1-Cyclohexyl-1-butyne e_transfer1 Step 1: Single Electron Transfer (SET) Alkyne->e_transfer1 + Na• Reagents 2 Na in liq. NH₃ Radical_Anion Radical Anion (trans is favored) e_transfer1->Radical_Anion Protonation1 Step 2: Protonation (from NH₃) Radical_Anion->Protonation1 + NH₃ Vinylic_Radical Vinylic Radical Protonation1->Vinylic_Radical e_transfer2 Step 3: Second SET Vinylic_Radical->e_transfer2 + Na• Vinylic_Anion trans-Vinylic Anion (Stereochemistry Locked) e_transfer2->Vinylic_Anion Protonation2 Step 4: Protonation (from NH₃) Vinylic_Anion->Protonation2 + NH₃ Product (E)-1-Cyclohexyl-1-butene (trans-Alkene) Protonation2->Product

Caption: Mechanism of the dissolving metal reduction of an alkyne.

Experimental Protocol: Synthesis of (E)-1-Cyclohexyl-1-butene

This protocol details the procedure for the reduction of 1-cyclohexyl-1-butyne. All operations should be performed in a well-ventilated fume hood due to the use of liquid ammonia.

Materials and Reagents
Reagent/MaterialFormulaM.W.QuantityNotes
1-Cyclohexyl-1-butyneC₁₀H₁₆136.245.00 gSubstrate
Sodium (Na) metalNa22.99~1.85 gReducing agent (2.2 eq.), stored under mineral oil
Anhydrous AmmoniaNH₃17.03~100 mLSolvent
Ammonium ChlorideNH₄Cl53.49~10 gQuenching agent
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12200 mLExtraction solvent
Saturated NaCl solutionNaCl(aq)-50 mLFor washing
Anhydrous MgSO₄ or Na₂SO₄--As neededDrying agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Dry ice/acetone condenser

  • Low-temperature thermometer

  • Gas inlet adapter for ammonia

  • Septa

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Apparatus Setup : Assemble the three-neck flask with the dry ice condenser, a gas inlet, and a septum. Ensure all glassware is thoroughly dried. Place the assembly in the dry ice/acetone bath and cool to -78 °C.[9]

  • Ammonia Condensation : In the fume hood, direct a gentle stream of anhydrous ammonia gas into the flask via the gas inlet. Ammonia will condense into a colorless liquid in the cold flask. Collect approximately 100 mL.[11]

  • Formation of the Reducing Solution : Once the liquid ammonia is collected, carefully add small, freshly cut pieces of sodium metal to the flask. The sodium will dissolve to produce a persistent, deep blue color, indicating the presence of solvated electrons.[6] Allow the solution to stir for 10-15 minutes.

  • Substrate Addition : Dissolve 1-cyclohexyl-1-butyne (5.00 g) in a minimal amount of anhydrous diethyl ether (~10 mL). Add this solution dropwise to the stirring sodium-ammonia solution over 20-30 minutes. The blue color may fade during the addition; ensure it persists, which indicates an excess of sodium is present.

  • Reaction Monitoring : Let the reaction stir at -78 °C for 1-2 hours. The persistence of the deep blue color signifies that the reduction is complete.

  • Quenching the Reaction : Cautiously add solid ammonium chloride in small portions to the reaction mixture until the blue color is discharged. This safely quenches the excess sodium metal by providing a proton source.

  • Work-up : Remove the cold bath and allow the ammonia to evaporate under a gentle stream of nitrogen. This must be done in the back of the fume hood.

  • Extraction : Once the ammonia has evaporated, add 50 mL of deionized water to the remaining residue. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying : Combine the organic extracts and wash with saturated NaCl solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analysis : The resulting crude product, (E)-1-cyclohexyl-1-butene, can be analyzed by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and assess purity and isomeric ratio.

Caption: Experimental workflow for dissolving metal reduction.

Best Practices and Safety Precautions

The dissolving metal reduction involves hazardous materials that demand strict adherence to safety protocols.

  • Sodium Metal : Sodium is a highly reactive alkali metal that reacts violently with water to produce flammable hydrogen gas and sodium hydroxide.[6] It must be handled under an inert atmosphere or mineral oil. Always use forceps, never touch with bare hands. Cut away the outer oxide layer before use.

  • Liquid Ammonia : Ammonia is a corrosive and toxic gas at room temperature and pressure.[12][13] The reaction must be conducted in a highly efficient fume hood.[14] A dry ice condenser is essential to maintain ammonia in its liquid state (b.p. -33 °C) and minimize inhalation exposure.[9] Wear appropriate personal protective equipment (PPE), including cryogenic gloves, a lab coat, and a face shield or safety goggles.[12][15]

  • Quenching : Never quench the reaction with water directly, as this will cause a violent reaction with the excess sodium. Always use a proton source like solid ammonium chloride or an alcohol (e.g., isopropanol) to safely neutralize the excess metal first.

  • Pressure : As the reaction warms and ammonia evaporates, ensure the system is not sealed to avoid pressure buildup.

References

  • Vedantu. Birch Reduction Mechanism: Steps, Example & Explained. [Link]

  • Master Organic Chemistry. Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. (2013). [Link]

  • JoVE. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. (2023). [Link]

  • University of Calgary, Department of Chemistry. Ch 9 : Alkynes + Na + NH3. [Link]

  • Master Organic Chemistry. Alkyne + Na/NH3. (2025). [Link]

  • BYJU'S. Ammonia and sodium reaction properties. (2022). [Link]

  • Wikipedia. Semi-hydrogenation of alkynes. [Link]

  • Arab Chemistry. Reduction of alkynes to trans-alkenes via radical reaction. [Link]

  • Chemistry LibreTexts. 9.5: Reduction of Alkynes. (2024). [Link]

  • YouTube. Dissolving Metal Reduction of Alkynes. (2018). [Link]

  • BYJU'S. Birch Reduction Mechanism. [Link]

  • YouTube. 9.4 Reduction of Alkynes | Organic Chemistry. (2020). [Link]

  • OpenOChem Learn. Reduction of Alkynes. [Link]

  • Wikipedia. Birch reduction. [Link]

  • Scribd. Birch Reduction of Alkynes Explained. [Link]

  • Royal Society of Chemistry. Understanding the reaction mechanism of anti-addition of (NHC)Au(i)–H and (NHC)Au(i)–F across alkyne. [Link]

  • BrainKart. Reduction of alkynes. (2018). [Link]

  • Chemistry Steps. Alkynes to Alkenes. (2025). [Link]

  • Stanford Advanced Materials. What Safety Precautions Should Be Taken When Handling Ammonia Gas?. (2024). [Link]

  • ResearchGate. Dissolving Metal Reduction of Acetylenes: A Computational Study. [Link]

  • Chemistry LibreTexts. 12.5: Reduction of Alkynes. (2019). [Link]

  • Lumen Learning. Reduction of Alkynes | MCC Organic Chemistry. [Link]

  • OpenStax. 9.5 Reduction of Alkynes – Organic Chemistry: A Tenth Edition. [Link]

  • YouTube. Dissolving Metal Reduction of Alkynes. (2020). [Link]

  • Scientific Update. Alkyne to Alkene Reduction. (2017). [Link]

  • Carl ROTH. Safety Data Sheet: Ammonia solution. [Link]

  • Jaysons Chemical Industries. Safe Handling And Storage Procedures For Liquor Ammonia. (2024). [Link]

  • Airgas. Ammonia - SAFETY DATA SHEET. (2025). [Link]

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Application Notes and Protocols: Hydroboration-Oxidation of 1-Cyclohexyl-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of Ketones from Internal Alkynes

The hydroboration-oxidation of alkynes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon triple bonds.[1] This two-step process facilitates the conversion of alkynes into carbonyl compounds, with terminal alkynes yielding aldehydes and internal alkynes producing ketones.[1][2] For unsymmetrical internal alkynes, such as 1-cyclohexyl-1-butyne, the regioselectivity of the hydroboration step is of paramount importance in determining the final ketone product. The use of sterically hindered boranes, like 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial for directing the boron atom to the less sterically encumbered carbon of the alkyne, thus ensuring a high yield of the desired regioisomeric ketone.[3][4][5] This protocol provides a detailed methodology for the hydroboration-oxidation of 1-cyclohexyl-1-butyne to synthesize 1-cyclohexyl-2-butanone, a valuable intermediate in various synthetic pathways.

Mechanistic Insights: Controlling Regioselectivity

The hydroboration of an alkyne proceeds through a concerted syn-addition of the B-H bond across the triple bond.[6][7] In the case of an unsymmetrical internal alkyne, two regioisomeric vinylboranes can be formed. The regiochemical outcome is primarily governed by steric factors.[6][8] The bulky borane reagent will preferentially add to the less sterically hindered carbon of the alkyne. For 1-cyclohexyl-1-butyne, the carbon adjacent to the ethyl group is less sterically encumbered than the carbon attached to the bulky cyclohexyl group. Consequently, the boron atom of 9-BBN adds to the C2 position, leading to the formation of the vinylborane intermediate that, upon oxidation, yields 1-cyclohexyl-2-butanone.

The subsequent oxidation step involves the treatment of the vinylborane with hydrogen peroxide in the presence of a base, typically sodium hydroxide.[9][10] The hydroperoxide anion attacks the boron atom, followed by a migratory insertion of the vinyl group from the boron to the oxygen atom, which proceeds with retention of configuration.[9][11] The resulting boronate ester is then hydrolyzed to yield an enol, which rapidly tautomerizes to the more stable keto form.[7]

Caption: Reaction mechanism of hydroboration-oxidation.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
1-Cyclohexyl-1-butyneC₁₀H₁₆136.24≥98%Sigma-Aldrich
9-Borabicyclo[3.3.1]nonane (0.5 M in THF)C₈H₁₅B122.02Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11≥99.9%, inhibitor-freeSigma-Aldrich
Sodium Hydroxide (3 M aqueous solution)NaOH40.00Fisher Scientific
Hydrogen Peroxide (30% aqueous solution)H₂O₂34.01Fisher Scientific
Diethyl Ether, anhydrous(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Fisher Scientific
Saturated Sodium Chloride Solution (Brine)NaCl58.44Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich
Silica Gel for column chromatographySiO₂60.0860 Å, 230-400 meshSigma-Aldrich
Hexane, HPLC gradeC₆H₁₄86.18≥98.5%Fisher Scientific
Ethyl Acetate, HPLC gradeC₄H₈O₂88.11≥99.5%Fisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Syringes

  • Argon or Nitrogen gas supply with manifold

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Thin-layer chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Infrared (IR) spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Protocol

Safety Precautions: 9-BBN is flammable and reacts with water.[12] Handle it under an inert atmosphere in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment, including safety goggles, lab coat, and gloves.[14] Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.

Part 1: Hydroboration
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclohexyl-1-butyne (1.36 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (20 mL) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add 9-borabicyclo[3.3.1]nonane (9-BBN) (22.0 mL of a 0.5 M solution in THF, 11.0 mmol, 1.1 equivalents) to the stirred solution over 10 minutes using a syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting alkyne.

Part 2: Oxidation
  • Cooling: Cool the reaction mixture back to 0 °C in an ice-water bath.

  • Base Addition: Slowly and carefully add 3 M aqueous sodium hydroxide (NaOH) (6.0 mL, 18.0 mmol).

  • Oxidant Addition: Cautiously add 30% aqueous hydrogen peroxide (H₂O₂) (6.0 mL, 58.8 mmol) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.

Part 3: Work-up and Purification
  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 98:2 to 90:10) to afford the pure 1-cyclohexyl-2-butanone.[15][16]

Caption: Workflow for the synthesis of 1-cyclohexyl-2-butanone.

Data and Expected Results

ParameterExpected Value
Product 1-Cyclohexyl-2-butanone
Appearance Colorless oil
Yield 80-90%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.44 (q, J = 7.3 Hz, 2H), 1.80-1.60 (m, 5H), 1.30-1.05 (m, 6H), 1.04 (t, J = 7.3 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 212.0, 51.5, 35.8, 33.1, 26.5, 26.2, 7.8
IR (neat, cm⁻¹) ν: 2928, 2853, 1715 (C=O)
GC-MS (m/z) 154 (M⁺), 125, 97, 83, 55

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete reaction or loss of product during work-up.

    • Solution: Ensure the use of anhydrous solvents and reagents, as moisture will quench the borane.[12] Monitor the reaction to completion by TLC or GC before proceeding with the oxidation. Be careful during extractions to avoid loss of product into the aqueous layer.

  • Formation of Regioisomeric Ketone:

    • Cause: Insufficient steric hindrance of the borane reagent.

    • Solution: While 9-BBN provides excellent regioselectivity, trace amounts of the other regioisomer (4-cyclohexyl-2-butanone) may form. Using even bulkier boranes like dicyclohexylborane can further enhance selectivity.

  • Presence of Starting Material:

    • Cause: Incomplete hydroboration.

    • Solution: Ensure that at least 1.1 equivalents of the borane reagent are used. Allow the reaction to stir for the recommended time or until the starting material is consumed as indicated by TLC or GC.

  • Difficult Purification:

    • Cause: The product and any unreacted starting material or byproducts may have similar polarities.

    • Solution: Careful column chromatography with a shallow solvent gradient is crucial for good separation.[15] Alternatively, unreacted aldehydes or reactive ketones can sometimes be removed by a bisulfite extraction.[17][18][19]

References

  • Pearson+. (n.d.). The hydroboration–oxidation of internal alkynes produces ketones.... Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 9-BBN crystalline dimer, 98%. Retrieved from [Link]

  • Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkynes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9: Alkynes + borane. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 9-BORABICYCLO(3,3,1)NONANE,DIMER. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding 9-Bbn: A Versatile Borohydride Reagent. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkyne Reactions: Hydroboration–Oxidation with R₂BH, H₂O₂/NaOH. Retrieved from [Link]

  • YouTube. (2024, December 9). Hydroboration-oxidation of alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroboration of unsymmetrical internal alkynes. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Hydroboration-oxidation of alkynes (video). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 7). 9.5: Hydration of Alkynes for Anti-Markovnikov Products. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]

  • Master Organic Chemistry. (2024, January 23). Alkyne Hydroboration With "R2BH". Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Hydroboration Oxidation Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. Retrieved from [Link]

  • Gobierno de la Provincia de Jujuy. (2026, February 21). Hydroboration Oxidation: The Molecular Alchemy Behind Hydrocarbon Transformations. Retrieved from [Link]

  • OrgoSolver. (n.d.). Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Retrieved from [Link]

  • University of Pittsburgh. (2007, February 27). I-M. Hydroboration I. Basic Principles. Retrieved from [Link]

  • Reddit. (2022, July 27). Separating ketones from reaction mixture : r/Chempros. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclohexene. Retrieved from [Link]

  • Periodic Chemistry. (2018, September 9). Alkene Hydroboration/Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.18: 10-8 Hydroboration–Oxidation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

controlling over-reduction of 1-cyclohexyl-1-butyne to alkane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Selective Reduction of 1-Cyclohexyl-1-butyne Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Controlling Over-Reduction to Alkane (1-Cyclohexylbutane)

Executive Summary

You are attempting to reduce 1-cyclohexyl-1-butyne (an internal alkyne with significant steric bulk at the propargylic position) to 1-cyclohexyl-1-butene .

  • The Core Problem: The thermodynamic sink of this reaction is the fully saturated alkane (1-cyclohexylbutane ).

  • The Steric Factor: The cyclohexyl group creates steric hindrance near the

    
    -system. While this theoretically slows the second reduction step (alkene 
    
    
    
    alkane), it also slows the initial adsorption. This often leads researchers to increase temperature or pressure to "kickstart" the reaction, inadvertently bypassing the kinetic barrier for over-reduction.

This guide provides troubleshooting protocols for both Cis-Selective (Lindlar) and Trans-Selective (Dissolving Metal) reductions, with a specific focus on preventing the formation of the alkane.

Module 1: Cis-Selective Reduction (Lindlar Hydrogenation)

Target: (Z)-1-cyclohexyl-1-butene Risk Level for Over-Reduction: HIGH

The Lindlar catalyst (Pd/CaCO


 poisoned with lead) relies on a delicate balance. The alkene product must desorb from the catalyst surface faster than it can be reduced. If the surface is too active, or if the alkene is trapped by high pressure, it will reduce to the alkane.
Diagnostic Protocol: Why is my reaction over-reducing?
VariableSymptomRoot CauseCorrective Action
Catalyst Quality Rapid H

uptake that doesn't plateau.
Insufficient lead poisoning on the commercial batch.Add Quinoline. This is non-negotiable for difficult substrates.
Solvent Choice Reaction is too fast to monitor.Polar solvents (MeOH, EtOH) increase H

solubility and rate.
Switch to non-polar solvents like Hexane or Ethyl Acetate to slow kinetics.
Temperature Alkane forms immediately.Thermal energy overcomes the activation barrier for alkene reduction.Run at 0°C to 10°C . Never heat to reflux.
H

Pressure
"Balloon" method failed.Balloon pressure varies; partial pressure of H

was too high.
Use a double-manifold to maintain exactly 1 atm, or dilute H

with N

(balloon).
Standard Operating Procedure (SOP-L1): Optimized Lindlar Protocol

Use this protocol to reset your baseline.

  • Preparation: Dissolve 1-cyclohexyl-1-butyne (1.0 equiv) in Ethyl Acetate (0.1 M concentration).

    • Why EtOAc? It moderates the reaction rate better than alcohols for this substrate.

  • Poisoning: Add Quinoline (0.2 to 0.5 equiv relative to substrate).

    • Critical Step: Stir the substrate, solvent, and quinoline for 10 minutes before adding the catalyst. This ensures the poison distributes effectively.

  • Catalyst Addition: Add Lindlar Catalyst (5 wt% Pd/CaCO

    
     + Pb). Start with 5 wt% loading  relative to the mass of the alkyne.
    
  • Hydrogenation: Purge with H

    
     (balloon pressure, ~1 atm).
    
  • Monitoring: Monitor via GC-MS or NMR every 30 minutes.

    • Stop Condition: Quench immediately when alkyne is <5%. Do not wait for 100% conversion; the last 5% often costs you 20% in over-reduction.

Troubleshooting Logic Flow (Lindlar)

LindlarTroubleshooting Start Issue: Over-Reduction to Alkane CheckQuinoline Was Quinoline added? Start->CheckQuinoline AddQuinoline Action: Add 0.2-0.5 eq Quinoline Restart Experiment CheckQuinoline->AddQuinoline No CheckSolvent Solvent used? CheckQuinoline->CheckSolvent Yes SwitchSolvent Action: Switch from MeOH to EtOAc/Hexane CheckSolvent->SwitchSolvent Alcohol CheckTemp Temperature > 20°C? CheckSolvent->CheckTemp Non-polar CoolDown Action: Cool to 0°C CheckTemp->CoolDown Yes CheckUptake Did H2 uptake plateau? CheckTemp->CheckUptake No MonitorStrict Action: Monitor GC every 15 mins. Stop at 95% conversion. CheckUptake->MonitorStrict No (Continuous)

Figure 1: Decision matrix for diagnosing over-reduction in Lindlar hydrogenation.

Module 2: Trans-Selective Reduction (Dissolving Metal)

Target: (E)-1-cyclohexyl-1-butene Risk Level for Over-Reduction: LOW (but high risk of isomerization)

The "Birch-type" reduction (Na/NH


) is mechanistically distinct. It proceeds via a radical anion.[1][2] The intermediate alkene radical anion is much higher in energy than the alkyne radical anion, making over-reduction to the alkane thermodynamically difficult under standard conditions.

Note: The cyclohexyl ring is already reduced, so it will survive these conditions (unlike a phenyl ring).

Common Pitfalls & Solutions
IssueSymptomTechnical ExplanationResolution
No Reaction Recovered starting material.The cyclohexyl group shields the triple bond, preventing electron transfer from the metal surface.Use Lithium instead of Sodium (higher reduction potential). Ensure NH

is anhydrous.
Isomerization Product is a mix of alkenes (positional isomers).Strongly basic conditions cause the double bond to migrate.Quench carefully. Add solid NH

Cl before aqueous workup to neutralize amide anions immediately.
Over-Reduction Alkane formation (Rare).Presence of excess proton source (alcohol) + high temp allows alkene reduction.[3]Restrict proton source (t-BuOH) to stoichiometric amounts (2.0-2.2 equiv). Keep at -78°C.
Standard Operating Procedure (SOP-B1): Na/NH Reduction
  • Condensation: Condense NH

    
     (approx 50 mL per gram of substrate) at -78°C (Dry ice/Acetone bath).
    
  • Dissolution: Add 1-cyclohexyl-1-butyne in a minimal amount of dry THF.

  • Metal Addition: Add Sodium metal (small chunks) until a deep blue color persists for >15 minutes.

    • Visual Cue: The blue color indicates solvated electrons. If it fades, the alkyne is consuming electrons.

  • Quenching (Critical Step):

    • To prevent isomerization: Add solid Ammonium Chloride (NH

      
      Cl)  directly to the reaction at -78°C before allowing the ammonia to evaporate.
      
    • Why? This quenches the strongly basic amide (NaNH

      
      ) formed during the reaction, preventing base-catalyzed migration of the double bond.
      
  • Workup: Allow NH

    
     to evaporate, then partition between water/ether.
    

Module 3: Alternative "Fail-Safe" Methods

If the standard methods above fail, utilize these alternative catalytic systems.

P-2 Nickel (Semi-Hydrogenation)

Best for: When Lindlar is inconsistent or catalyst poisoning is difficult to reproduce.

  • Protocol: Reduce Nickel(II) acetate with Sodium Borohydride in ethanol in the presence of ethylenediamine.

  • Mechanism: The ethylenediamine acts as a surface modifier (poison) similar to quinoline/lead.

  • Advantage: Often shows higher selectivity than commercial Lindlar batches for hindered alkynes.

Hydride Reduction (Red-Al)

Best for: Trans-alkenes if liquid ammonia is unavailable.

  • Reagent: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).

  • Note: While typically used for propargylic alcohols, Red-Al can reduce internal alkynes to trans-alkenes at elevated temperatures. However, for an unfunctionalized substrate like 1-cyclohexyl-1-butyne, this is difficult and requires strict temperature control (usually reflux in ether) to avoid over-reduction.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Pd/C instead of Lindlar if I stop it at 1 equivalent of H


? 
A: No.  Pd/C is too active. The rate of alkene hydrogenation is often faster than alkyne hydrogenation on unpoisoned Pd. You will get a mixture of alkyne, alkene, and alkane immediately.

Q: My Lindlar reaction stalled at 50% conversion. Should I add more catalyst? A: Yes, but be cautious. The "stall" might be due to the quinoline poisoning the surface too well. Add a small amount of fresh, unpoisoned Pd/CaCO


 (not Lindlar) to kickstart it again, but monitor strictly.

Q: I see a "migration" product in my NMR (1-cyclohexyl-2-butene). Why? A: This is likely isomerization. In Lindlar, this happens if H


 is starved (low pressure). In Birch, this happens if the quench is too slow (base-catalyzed).

References

  • Lindlar Catalyst Preparation & Usage

    • Lindlar, H.; Dubuis, R. "Palladium Catalyst for Partial Reduction of Acetylenes". Organic Syntheses, Coll. Vol. 5, p.880 (1973).
  • Selectivity in Alkyne Hydrogenation

    • Trost, B. M.; Ball, Z. T. "Alkyne Hydrosilylation Catalyzed by Cationic Ruthenium Complexes: Specific and Predictable Trans-Addition". Journal of the American Chemical Society, 127(50), 17644-17655. (Context on trans-selectivity challenges).
  • Birch Reduction Mechanism & Protocols

    • Hook, J. M. "Dissolving metal reduction of alkynes: The role of the proton source". Journal of Organic Chemistry, 49(16), 3027–3029.
  • Nickel Boride (P-2 Ni)

    • Brown, C. A.; Ahuja, V. K. "Catalytic Hydrogenation. VI. Reaction of Sodium Borohydride with Nickel Salts in Ethanol Solution. P-2 Nickel, a Highly Convenient, New, Selective Hydrogenation Catalyst with Great Sensitivity to Stereochemistry". Journal of Organic Chemistry, 38(12), 2226–2230.

Sources

Technical Support Center: Purification of 1-Cyclohexyl-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-57497-DST Topic: Vacuum Distillation of 1-Cyclohexyl-1-butyne (CAS: 57497-06-0) Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

User Context: You have synthesized 1-cyclohexyl-1-butyne (typically via alkylation of cyclohexylacetylene with ethyl halide) and require a scalable purification method. While column chromatography is effective for small scales (<1g), vacuum distillation is the industry standard for multi-gram to kilogram batches.

The Challenge: The primary challenge is separating the product from unreacted starting material (cyclohexylacetylene) and preventing thermal polymerization of the internal alkyne at elevated temperatures.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValueNotes
IUPAC Name (But-1-yn-1-yl)cyclohexaneInternal Alkyne
CAS Number 57497-06-0
Molecular Weight 136.23 g/mol
Boiling Point (Atm) ~190°C (extrapolated)Do not distill at 760 mmHg
Boiling Point (Vacuum) ~78–82°C @ 15 mmHgRecommended Range
Key Impurity CyclohexylacetyleneBP ~130–132°C (Atm)
Thermal Limit >140°CRisk of polymerization/isomerization

Pre-Distillation Safety Assessment (Stop & Check)

Before assembling glassware, verify the status of your crude mixture. Failure to address these three points is the leading cause of distillation "accidents" (bumping, decomposition).

Checklist: The "Go/No-Go" Decision
  • Is the Base Quenched?

    • Risk: If you used strong bases (NaNH₂, n-BuLi, or LDA) for alkylation, residual base will cause isomerization to the allene (1-cyclohexyl-1,2-butadiene) or polymerization upon heating.

    • Action: Ensure the crude was washed with saturated NH₄Cl and water until neutral pH prior to solvent removal.

  • Are Low-Boiling Solvents Removed?

    • Risk: Residual THF or Diethyl Ether will cause violent bumping when vacuum is applied.

    • Action: Rotovap the crude at 40°C (200 mbar → 20 mbar) for at least 30 minutes. The flask should stop bubbling completely.

  • Is the Mixture Peroxide-Free?

    • Risk: If synthesized in THF/Ether, concentration can concentrate peroxides.

    • Action: Test with starch-iodide paper. If positive, treat with aqueous sodium thiosulfate before distillation.

Protocol: Vacuum Distillation Setup

Objective: Isolate >98% pure 1-cyclohexyl-1-butyne while rejecting the lower-boiling cyclohexylacetylene.

Equipment Configuration
  • Flask: Round-bottom (max 60% full).

  • Column: 10–15 cm Vigreux column (Essential for separating the SM from Product).

  • Condenser: Water-cooled (Liebig).

  • Receiver: "Cow" receiver or fraction collector (3 flasks: Fore-run, Main, Tail).

  • Vacuum: Oil pump capable of stable 5–15 mmHg. Manometer is mandatory.

Step-by-Step Procedure
  • System Inerting: Flush the setup with Argon/Nitrogen. Alkynes are susceptible to oxidation at high temperatures.

  • Vacuum Application: Slowly lower pressure to 10–15 mmHg .

  • Heating Ramp:

    • Start oil bath at RT.

    • Ramp slowly to 90°C .

    • Observation: Residual solvent may come off first (cold trap accumulation).

  • Fore-run Collection (The "Trash" Fraction):

    • Vapor Temp: 45–60°C (at 15 mmHg).

    • Composition: Unreacted Cyclohexylacetylene (SM) and trace alkyl halides.

    • Action: Collect until vapor temperature stabilizes higher.

  • Main Fraction Collection (The Product):

    • Vapor Temp: 78–82°C (at 15 mmHg) .

    • Bath Temp: ~105–115°C.

    • Action: Collect this fraction. It should be a clear, colorless liquid.

  • Termination:

    • Stop collecting when vapor temp drops or bath temp exceeds 135°C.

    • Do not distill to dryness. Leave ~2-5 mL of residue (pot residue contains oligomers/salts).

Troubleshooting Guide

Symptom: The distillate is yellow.

  • Cause: Thermal decomposition or "entrainment" of pot residue.

  • Fix: You are heating too fast. Lower the bath temperature and ensure you have a splash guard (bump trap). If the product is already yellow, re-distill or pass through a short plug of silica gel (Hexanes eluent).

Symptom: Vapor temperature fluctuates wildly.

  • Cause: "Bumping" due to lack of agitation or unstable vacuum.

  • Fix: Use a large magnetic stir bar (rapid stirring) or a glass capillary bleed. Ensure your vacuum pump oil is clean; water contamination causes pressure fluctuations.

Symptom: Starting material (SM) is co-distilling with product.

  • Cause: Separation efficiency is too low.[1] The boiling point difference (~60°C at Atm) compresses under vacuum.

  • Fix: Insert a Vigreux column. Do not use a simple "short path" head if the SM content is >10%.

Symptom: Residue turned into a black tar/solid.

  • Cause: Polymerization.[2][1][3]

  • Fix: For future runs, add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 wt%) to the boiling flask before heating.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the critical decision pathways for purifying internal alkynes.

PurificationLogic Start Crude 1-Cyclohexyl-1-butyne CheckSM Check Purity (GC/TLC) Is SM > 10%? Start->CheckSM ScaleCheck Scale > 5 grams? CheckSM->ScaleCheck Yes Distillation Vacuum Distillation (Vigreux Column) CheckSM->Distillation No (SM Low) ScaleCheck->Distillation Yes Column Flash Chromatography (Silica, Hexanes) ScaleCheck->Column No (<5g) AddBHT Add BHT Inhibitor (Prevent Polymerization) Distillation->AddBHT VacuumSet Set Vacuum: 10-15 mmHg Calc BP: ~80°C Pure Pure Product (Clear Liquid) VacuumSet->Pure AddBHT->VacuumSet Column->Pure

Figure 1: Purification Decision Tree. Select distillation for larger scales or high impurity loads; add inhibitors (BHT) if heating is required.

Frequently Asked Questions (FAQ)

Q: Can I use a Kugelrohr apparatus instead of a standard distillation setup? A: Yes, for scales between 1g and 10g. However, Kugelrohr distillation has poor fractionation capability. If you have significant unreacted cyclohexylacetylene, a Kugelrohr will likely result in a mixture. Use it only if the crude is already >90% pure.

Q: How do I store the purified alkyne? A: Store at 4°C in a dark vial. Flush the headspace with Argon. Internal alkynes are relatively stable, but long-term exposure to air and light can induce slow oxidation or polymerization.

Q: My GC-MS shows a peak with the same mass but slightly different retention time. What is it? A: This is likely the allene isomer (1-cyclohexyl-1,2-butadiene). It forms if the reaction mixture was heated with base or if the quench was exothermic. It is very difficult to separate by distillation (boiling points are nearly identical). If present, silver nitrate impregnated silica chromatography is the only reliable separation method.

References & Data Sources

  • PubChem. (2025).[4] 1-Cyclohexyl-1-butyne Compound Summary. National Library of Medicine. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for alkyne distillation safety and methods).

Sources

Technical Support Center: Navigating Steric Hindrance in 1-Cyclohexyl-1-Butyne Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cross-coupling reactions of 1-cyclohexyl-1-butyne. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties when working with this sterically demanding alkyne. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the success of your coupling reactions.

The bulky cyclohexyl group adjacent to the carbon-carbon triple bond in 1-cyclohexyl-1-butyne presents a significant steric barrier. This can impede the approach of the catalyst and coupling partners, leading to low yields, slow reaction rates, or complete reaction failure in standard cross-coupling protocols. This guide provides a systematic approach to overcoming these steric hindrance issues.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling, a cornerstone for the formation of C(sp²)-C(sp) bonds, can be particularly sensitive to steric hindrance.[1][2] The following Q&A section addresses common issues encountered when coupling 1-cyclohexyl-1-butyne.

Q1: My Sonogashira reaction with 1-cyclohexyl-1-butyne is resulting in low to no product yield. What are the primary causes?

A1: Low yields in the Sonogashira coupling of sterically hindered alkynes like 1-cyclohexyl-1-butyne often stem from several key factors:

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to add to the aryl/vinyl halide, a crucial first step in the catalytic cycle. This is especially true for less reactive halides like bromides and chlorides.[3][4]

  • Sterically Impeded Transmetalation: The bulky cyclohexyl group can hinder the transfer of the alkynyl group from the copper acetylide to the palladium center.

  • Catalyst Decomposition: The active Pd(0) species can be sensitive to air, leading to catalyst deactivation.[5][6]

  • Alkyne Homocoupling (Glaser Coupling): A common side reaction is the formation of a 1,3-diyne from the coupling of two molecules of 1-cyclohexyl-1-butyne, which is often catalyzed by the copper(I) cocatalyst.[6][7][8]

Q2: How can I improve the oxidative addition step for a challenging aryl bromide?

A2: To enhance the oxidative addition with less reactive aryl bromides, consider the following strategies:

  • Employ Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ are often insufficient.[5] Switch to more sterically demanding and electron-donating ligands such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3][5][9][10] These ligands promote the formation of a highly active, monoligated palladium complex.[11]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur.[3][4]

Q3: What modifications can be made to the reaction conditions to favor the desired cross-coupling over homocoupling?

A3: To minimize the wasteful homocoupling of 1-cyclohexyl-1-butyne, the following adjustments are recommended:

  • Switch to a Copper-Free Protocol: The copper cocatalyst is a primary culprit in promoting Glaser coupling.[2] Numerous copper-free Sonogashira protocols have been developed and can be highly effective, especially when dealing with sensitive substrates.[3][6][7]

  • Reduce Copper(I) Loading: If a copper co-catalyst is necessary, reduce its loading to the minimum effective amount.[6]

  • Slow Addition of the Alkyne: Adding 1-cyclohexyl-1-butyne slowly to the reaction mixture keeps its concentration low, thus disfavoring the bimolecular homocoupling reaction.[6][7]

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents to remove oxygen, which can promote both catalyst decomposition and homocoupling.[6][7]

Troubleshooting Flowchart for Sonogashira Coupling

Sonogashira_Troubleshooting start Low/No Yield in Sonogashira Coupling of 1-Cyclohexyl-1-butyne check_catalyst Is the catalyst system optimized for hindered substrates? start->check_catalyst check_homocoupling Is alkyne homocoupling (Glaser coupling) a major byproduct? check_catalyst->check_homocoupling Yes ligand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, NHC). check_catalyst->ligand No precatalyst Use a more active Pd(0) precatalyst. check_catalyst->precatalyst No check_conditions Are reaction conditions (base, solvent, temp) optimal? check_homocoupling->check_conditions No copper_free Employ a copper-free protocol. check_homocoupling->copper_free Yes slow_addition Add alkyne slowly to the reaction mixture. check_homocoupling->slow_addition Yes inert_atmosphere Ensure rigorous inert atmosphere. check_homocoupling->inert_atmosphere Yes base_solvent Screen stronger bases (e.g., Cs2CO3) and different solvents (e.g., THF, Dioxane). check_conditions->base_solvent No temperature Increase reaction temperature. check_conditions->temperature No success Improved Yield of Desired Product check_conditions->success Yes ligand->success precatalyst->success copper_free->success slow_addition->success inert_atmosphere->success base_solvent->success temperature->success

Caption: Troubleshooting workflow for Sonogashira coupling.

Optimized Protocol: Copper-Free Sonogashira of 1-Cyclohexyl-1-butyne with an Aryl Bromide
  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky phosphine ligand such as SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., dioxane or THF, 5 mL) and a strong base such as K₃PO₄ or Cs₂CO₃ (2.0 mmol).

  • Add 1-cyclohexyl-1-butyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds, but can be challenging when one of the coupling partners is sterically encumbered.

Q1: My Suzuki-Miyaura coupling involving a boronic acid and a halide partner with 1-cyclohexyl-1-butyne scaffold is failing. What are the likely issues?

A1: The failure of a Suzuki-Miyaura coupling with a sterically hindered substrate can often be attributed to:

  • Inefficient Reductive Elimination: The final step of the catalytic cycle, where the new C-C bond is formed and the product is released from the palladium center, can be sterically hindered.

  • Difficult Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be slow due to steric hindrance.[9]

  • Inappropriate Base and Solvent: The choice of base is critical for activating the boronic acid for transmetalation, and the solvent system affects the solubility and reactivity of all components.[5][12][13]

Q2: How can I promote the reductive elimination step in a sterically demanding Suzuki coupling?

A2: To facilitate the crucial reductive elimination step, the use of bulky, electron-rich phosphine ligands is paramount.[9] Ligands like SPhos, XPhos, or RuPhos are known to accelerate this step for sterically hindered substrates.[5][9] These ligands stabilize the palladium center and their steric bulk promotes the formation of the desired product.

Q3: What are the best practices for choosing a base and solvent for a difficult Suzuki-Miyaura coupling?

A3: For challenging Suzuki-Miyaura couplings, a systematic screening of bases and solvents is often necessary. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently more effective than weaker bases like Na₂CO₃.[5] Aprotic polar solvents such as dioxane, THF, or DMF, often with the addition of water, are commonly employed. The presence of water can be crucial for activating the boronic acid.

Comparative Data for Suzuki-Miyaura Coupling Ligands
Catalyst/LigandBaseSolventTemperature (°C)Yield of Desired Product (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100Low to Moderate
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80High
Pd(OAc)₂ / XPhosCs₂CO₃THF/H₂O80High

Note: Yields are representative and will vary depending on the specific substrates.

Troubleshooting Guide: Heck Reaction

The Mizoroki-Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, is notoriously difficult with sterically hindered alkenes.[14][15]

Q1: I am attempting a Heck reaction with an aryl halide and a molecule containing the 1-cyclohexyl-1-butyne moiety (after conversion to an alkene), but the reaction is not proceeding. Why?

A1: Heck reactions with sterically hindered and electronically unbiased alkenes are challenging due to low inherent reactivity.[14][15] The bulky cyclohexyl group can prevent the necessary coordination of the alkene to the palladium center and subsequent migratory insertion.

Q2: Are there any advanced strategies to enable Heck couplings with such hindered systems?

A2: Recent advances have shown that incorporating a directing group, such as a carboxylic acid, near the alkene can significantly accelerate the arylation.[14][15] This strategy, combined with the use of bulky monophosphine ligands, can direct the arylation to the desired position and overcome the steric barrier.[14]

Alternative Strategy: The Negishi Coupling

When standard palladium-catalyzed cross-coupling reactions fail due to steric hindrance, the Negishi coupling can be a powerful alternative.[16][17]

Q1: Why is the Negishi coupling a good alternative for sterically hindered substrates like 1-cyclohexyl-1-butyne derivatives?

A1: The Negishi coupling, which involves the reaction of an organozinc reagent with an organohalide, offers several advantages for sterically demanding substrates:

  • High Reactivity of Organozinc Reagents: Organozinc reagents are generally more reactive than their boronic acid or stannane counterparts, which can help to overcome steric barriers.

  • Functional Group Tolerance: The reaction is compatible with a wide range of sensitive functional groups.[16]

  • Milder Reaction Conditions: Recent developments have enabled Negishi couplings to be performed under exceptionally mild conditions, often at room temperature.[16]

Q2: What catalyst systems are effective for Negishi couplings of hindered substrates?

A2: Highly active catalyst systems based on palladium precatalysts and bulky, electron-rich biarylphosphine ligands like RuPhos and SPhos have proven to be very effective for the coupling of sterically hindered substrates.[16] The use of palladacycle precatalysts has also enabled efficient couplings under mild conditions.[16]

Conceptual Workflow for Overcoming Steric Hindrance

Steric_Hindrance_Workflow start Coupling Reaction of 1-Cyclohexyl-1-butyne Fails initial_reaction Initial Attempt (e.g., Sonogashira, Suzuki) start->initial_reaction troubleshoot Troubleshoot Initial Reaction initial_reaction->troubleshoot optimize_ligand Optimize Ligand (Bulky, Electron-Rich) troubleshoot->optimize_ligand optimize_conditions Optimize Base, Solvent, Temperature optimize_ligand->optimize_conditions alternative_reaction Consider Alternative Coupling Reaction optimize_conditions->alternative_reaction Failure success Successful Coupling optimize_conditions->success Success negishi Attempt Negishi Coupling alternative_reaction->negishi negishi->success

Caption: Decision-making workflow for hindered couplings.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
  • ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.
  • PMC. (n.d.). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts.
  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction.
  • Royal Society of Chemistry. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.
  • Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
  • Benchchem. (n.d.). 1-Cyclohexyl-1-butyne.
  • Wipf Group. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • Chemical Reviews. (2011, February 14). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners.
  • PMC. (2020, February 18). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates.
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of Complex Molecules.
  • ACS Publications. (2016, July 21). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters.
  • Journal of the American Chemical Society. (2024, October 23). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
  • ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • Chemical Society Reviews. (2009, October 16). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
  • ResearchGate. (2025, August 6). Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines.
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
  • Springer Nature. (2021, April 16). Regioirregular Mizoroki-Heck reaction.
  • PubMed. (2003, September 4). Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene catalysis.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wiley Online Library. (n.d.). Terminal Alkyne Coupling Reactions Through a Ring.
  • MDPI. (2020, October 15). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • MDPI. (2017, September 11). Heck Reaction—State of the Art.
  • MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
  • Wikipedia. (n.d.). Heck reaction.
  • PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Sigma-Aldrich. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Byproducts in 1-Iodocyclohexene Cross-Coupling Reactions.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Validation & Comparative

1H NMR Chemical Shifts of 1-Cyclohexyl-1-butyne: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR chemical shifts of 1-cyclohexyl-1-butyne Content Type: Publish Comparison Guides

Executive Summary

1-Cyclohexyl-1-butyne (CAS 57497-06-0) represents a structural hybrid between rigid cycloaliphatic rings and internal alkynes. For researchers in drug discovery and organic synthesis, accurately characterizing this motif is critical, as the propargylic cyclohexyl proton often overlaps with the aliphatic envelope, leading to assignment errors.

This guide provides a definitive breakdown of the 1H NMR signature of 1-cyclohexyl-1-butyne, comparing it against linear and terminal analogs to isolate specific structural reporters. We also detail a solvent-resolution strategy using Benzene-


 to deconvolute overlapping multiplets.

Molecule Profile & Structural Logic

  • IUPAC Name: (But-1-yn-1-yl)cyclohexane[1]

  • Formula:

    
    
    
  • Key Structural Features:

    • Internal Alkyne (

      
      ):  Creates a cylinder of electron density (magnetic anisotropy) that shields adjacent protons relative to alkenes but deshields them relative to alkanes.
      
    • Ethyl Group (

      
      ):  Provides a diagnostic triplet-quartet system, though the quartet is often broadened by long-range coupling (
      
      
      
      ).
    • Cyclohexyl Ring: The chair conformation creates distinct axial and equatorial environments, but these often collapse into a "hump" in chloroform-

      
      .
      
Theoretical Shift Prediction (Chemically Equivalent Zones)

The molecule has three distinct spin systems useful for diagnosis:

  • The Ethyl Terminus:

    
     (Methyl) and 
    
    
    
    (Methylene).
  • The Propargylic Methine:

    
     (The single proton on the ring attached to the alkyne).
    
  • The Ring Envelope:

    
     (Remaining methylene protons of the cyclohexane).
    

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and accurate integration, follow this self-validating protocol.

Sample Preparation[2]
  • Standard Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) + 0.03% TMS.
    • Why: Solubility is high; TMS provides an internal anchor at 0.00 ppm.

  • Resolution Solvent: Benzene-

    
     (
    
    
    
    ).
    • Why: The magnetic anisotropy of the benzene solvent molecule preferentially interacts with the solute's electron-rich alkyne, inducing an upfield shift in the propargylic protons (ASIS effect), often resolving the

      
       methine from the ring envelope.
      
Instrument Parameters
  • Frequency: 400 MHz or higher recommended (to resolve

    
     from 
    
    
    
    ).
  • Pulse Sequence:

    
     (30° pulse angle) to allow rapid relaxation of the deshielded alkyne carbons if running 
    
    
    
    in parallel.
  • Number of Scans (NS): 16 (Standard) or 64 (for detection of

    
     satellites or minor impurities).
    

Comparative Data Analysis

The following data compares 1-cyclohexyl-1-butyne with its terminal analog (cyclohexylacetylene) and a linear isomer (1-hexyne) to highlight diagnostic shifts.

Table 1: 1H NMR Chemical Shift Assignments (in )
Proton EnvironmentLabel

(ppm)
Multiplicity

(Hz)
Diagnostic Note
Ethyl Methyl

1.12 - 1.16 Triplet (t)7.5Classic ethyl terminus; clear integral (3H).
Ethyl Methylene

2.15 - 2.20 Quartet (q)7.5Often appears as a quartet of triplets due to long-range coupling (

Hz) with the methine.
Cyclohexyl Methine Ring

2.35 - 2.45 Multiplet (m)-Critical Signal. Deshielded by the triple bond. Often broad due to coupling with ring

s.
Ring Envelope Ring

1.20 - 1.85 Multiplet-Complex overlap of axial/equatorial protons.

Note: The shift of the propargylic methylene (~2.18 ppm) is characteristic of internal alkynes. In terminal alkynes, the acetylenic proton would appear here, causing confusion if coupling is not analyzed.

Table 2: Comparative Shift Analysis (Distinguishing Analogs)
Feature1-Cyclohexyl-1-butyne Cyclohexylacetylene (Terminal)1-Hexyne (Linear)
Alkyne Proton Absent

2.05 (d,

Hz)

1.95 (t,

Hz)
Propargylic


2.18 (q)
Absent

2.18 (td)
Ring Methine

2.40 (m)

2.45 (m)
Absent (Linear chain)
Splitting Logic Ethyl group present (t + q)No ethyl patternPropyl chain pattern

Advanced Verification: The Solvent Shift Strategy

When the propargylic methine (


 2.40) overlaps with the ethyl methylene (

2.18) or the top of the ring envelope, changing the solvent to Benzene-

is the standard resolution technique.

Mechanism: Benzene molecules stack against the electron-rich alkyne triple bond. This shielding cone typically shifts protons away from the alkyne upfield.

  • Result: The ethyl

    
     and the ring methine often shift by different magnitudes (
    
    
    
    ), separating the signals for clear integration.
Workflow Diagram: Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum and validating the structure using 2D NMR techniques if 1D is ambiguous.

NMR_Assignment_Workflow Start Sample: 1-Cyclohexyl-1-butyne Run1D Run 1H NMR (CDCl3) Start->Run1D CheckEthyl Identify Ethyl Group? (Triplet ~1.1 ppm, Quartet ~2.2 ppm) Run1D->CheckEthyl Decision Are signals overlapping? CheckEthyl->Decision Clear Assign Propargylic Methine (~2.4 ppm) Decision->Clear No Ambiguous Switch Solvent to C6D6 (Benzene-d6) Decision->Ambiguous Yes Verify Run COSY Spectrum Clear->Verify Ambiguous->Verify Confirm Confirm Correlations: Ethyl CH2 <-> Ethyl CH3 Methine <-> Ring CH2 Verify->Confirm

Caption: Logical workflow for resolving and assigning the 1H NMR spectrum of 1-cyclohexyl-1-butyne, prioritizing solvent switching for signal deconvolution.

Mechanistic Insight: Alkyne Anisotropy

Understanding why the shifts occur ensures you can apply this logic to derivatives.

  • Shielding Zone: The

    
    -electrons of the triple bond circulate in a cylinder around the C-C axis.[2]
    
  • Orientation: Protons located along the axis (like the acetylenic proton in terminal alkynes) are shielded. However, the protons on the carbons attached to the alkyne (the propargylic positions) sit in the deshielding zone of the anisotropy cone.

  • Result: This is why the cyclohexyl methine (

    
     2.40) and ethyl methylene (
    
    
    
    2.18) are significantly downfield of their alkane counterparts (
    
    
    1.40 and
    
    
    1.25, respectively).

References

  • National Institute of Standards and Technology (NIST). 1-Cyclohexyl-1-propyne (Analog Reference Data). NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[6] Available at: [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Available at: [Link]

Sources

IR spectrum characteristic peaks for internal alkyne 1-cyclohexyl-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of alkyne-based linkers for drug conjugates and synthetic intermediates, distinguishing between internal and terminal alkynes is a critical quality control step. This guide provides an in-depth spectroscopic analysis of 1-cyclohexyl-1-butyne (an internal alkyne) compared to its synthetic precursor/isomer, cyclohexylacetylene (a terminal alkyne).

While Nuclear Magnetic Resonance (NMR) is definitive, Fourier Transform Infrared (FTIR) spectroscopy offers a faster, non-destructive method for real-time reaction monitoring. This guide outlines the specific vibrational signatures required to validate the structure of 1-cyclohexyl-1-butyne, focusing on the diagnostic "silence" of the internal triple bond and the complex fingerprint of the cyclohexyl moiety.

Theoretical Framework & Spectral Architecture

1-cyclohexyl-1-butyne (


) combines a flexible alkyl ring with a rigid, internal alkyne spacer. The molecule's lack of symmetry (Cyclohexyl vs. Ethyl group) ensures a non-zero dipole moment change during the 

stretch, making the triple bond IR-active, albeit weak.
Key Vibrational Modes[1]
  • Internal Alkyne (

    
    ):  The triple bond stretching vibration is governed by the reduced mass of the carbon atoms and the bond force constant (
    
    
    
    ). In internal alkynes, this mode often appears as a weak band due to pseudo-symmetry.
  • Cyclohexyl Ring (

    
    ):  Dominated by 
    
    
    
    C-H stretching and characteristic "chair" conformation ring deformations.
  • Absence of

    
     C-H:  The definitive proof of the internal structure is the absence of the sharp acetylenic C-H stretch found in terminal alkynes.
    

Comparative Analysis: Target vs. Alternative

The primary alternative for comparison is the Terminal Alkyne (e.g., Cyclohexylacetylene), which represents either a starting material or a regioisomer.

Table 1: Characteristic Peak Comparison
Vibrational ModeTarget: 1-Cyclohexyl-1-butyne (Internal)Alternative: Cyclohexylacetylene (Terminal)Diagnostic Value

C-H Stretch
ABSENT ~3300 cm⁻¹ (Strong, Sharp) Primary Indicator
C

C Stretch
2200–2260 cm⁻¹ (Weak/Variable) 2100–2140 cm⁻¹ (Medium/Strong) Secondary Indicator

C-H Stretch
2850–2960 cm⁻¹ (Strong)2850–2960 cm⁻¹ (Strong)Non-diagnostic (Backbone)

C-H Bend
ABSENT 600–700 cm⁻¹ (Broad, Strong) Confirmation
Ring Breathing ~900–1000 cm⁻¹~900–1000 cm⁻¹Cyclohexyl confirmation
Detailed Spectral Interpretation
The "Silent" Region (1800–2700 cm⁻¹)
  • Target (Internal): 1-cyclohexyl-1-butyne exhibits a weak absorption band near 2230–2240 cm⁻¹ . The intensity is low because the dipole moment change across the bond (Cyclohexyl vs. Ethyl) is minimal. In some high-concentration neat films, this peak may be barely distinguishable from baseline noise.

  • Alternative (Terminal): Shows a distinct, sharper peak at ~2120 cm⁻¹ . The shift to lower frequency is due to the lighter hydrogen atom attached to the triple bond, and the intensity is higher due to the significant dipole of the

    
    C-H bond.
    
The Functional Group Region (2700–3500 cm⁻¹)
  • Target (Internal): The spectrum is dominated solely by alkyl C-H stretches below 3000 cm⁻¹. The region above 3000 cm⁻¹ is effectively empty.

  • Alternative (Terminal): The "icicle" peak at 3300 cm⁻¹ is unmistakable.[1][2][3] Its disappearance is the most reliable metric for confirming the conversion of a terminal alkyne to the internal 1-cyclohexyl-1-butyne.

Experimental Protocol: High-Fidelity Acquisition

To reliably detect the weak internal alkyne peak, specific acquisition parameters are required.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR requires minimal sample prep and provides consistent path lengths, crucial for comparing peak intensities.

Step-by-Step Workflow
  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability and chemical resistance to organic solvents.

  • Background Collection: Acquire an air background (32 scans) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Application:

    • Place 10–20 µL of neat 1-cyclohexyl-1-butyne on the crystal center.

    • Note: If the sample is volatile, use a concave press tip to minimize evaporation during scanning.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res) to resolve the weak C

      
      C band from noise.
      
    • Scans: Increase to 64 or 128 scans .

    • Causality: Signal-to-noise ratio improves with the square root of the number of scans (

      
      ). Since the internal alkyne peak is weak, higher scan counts are necessary to distinguish it from baseline ripples.
      
  • Processing: Apply baseline correction. Do not apply heavy smoothing, as this may obliterate the weak diagnostic peak at 2230 cm⁻¹.

Decision Logic for Structural Verification

The following flowchart illustrates the logical pathway for distinguishing the target internal alkyne from terminal precursors or saturated analogs.

AlkyneID Start Start: Acquire IR Spectrum Check3300 Check 3300 cm⁻¹ Region (Sharp Peak?) Start->Check3300 Terminal Result: Terminal Alkyne (Precursor/Impurity) Check3300->Terminal Yes (Strong Peak) Check2200 Check 2190-2260 cm⁻¹ Region (Weak Band Present?) Check3300->Check2200 No (Baseline Flat) Internal Result: Internal Alkyne (1-cyclohexyl-1-butyne) Check2200->Internal Yes (Weak Peak) CheckSat Check 1600-1680 cm⁻¹ (C=C Stretch?) Check2200->CheckSat No (Absent) Alkene Result: Alkene (Partial Reduction) CheckSat->Alkene Yes (Medium Peak) Alkane Result: Alkane (Full Reduction) CheckSat->Alkane No

Figure 1: Decision tree for spectroscopic verification of alkyne substitution status.

References

  • NIST Mass Spectrometry Data Center. (2023). 1-Butyne Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for general characteristic frequencies).

  • National Institutes of Health (NIH). (2023). 1-Cyclohexyl-1-butyne Compound Summary. PubChem.[5] [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy of Alkynes. [Link]

Sources

Purity Analysis of 1-Cyclohexyl-1-butyne: A Comparative Guide to GC-FID Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclohexyl-1-butyne (CAS 57497-06-0) is a critical aliphatic alkyne intermediate used in the synthesis of complex pharmaceutical scaffolds and functionalized polymers. Its structural integrity—specifically the presence of the internal triple bond and the cyclohexane ring—dictates the success of downstream catalytic transformations, such as Sonogashira couplings or stereoselective hydrogenations.

This guide objectively compares the Optimized Gas Chromatography-Flame Ionization Detection (GC-FID) method against common alternatives (HPLC-UV and GC-MS). While High-Performance Liquid Chromatography (HPLC) is the workhorse of drug analysis, we demonstrate why it is fundamentally unsuited for this non-chromophoric hydrocarbon. Instead, we present a validated GC-FID protocol that offers superior resolution, linearity, and limit of detection (LOD).

Part 1: The Analytical Challenge

The analysis of 1-cyclohexyl-1-butyne presents a specific set of physicochemical challenges that disqualify many standard "generic" purity assays.

  • Lack of Chromophore: Unlike aromatic drug substances, this molecule possesses only a weak UV absorption band (alkyne

    
     transition) around 190–210 nm.
    
  • Volatility: With a boiling point projected between 190–200°C, it is sufficiently volatile for GC but risks loss during the evaporative concentration steps often required for HPLC.

  • Isomeric Complexity: Synthetic routes (e.g., alkylation of cyclohexylacetylene) often yield structural isomers like 1-cyclohexyl-2-butyne or unreacted starting materials that require high-efficiency separation.

Decision Matrix: Selecting the Right Tool

The following decision tree illustrates the logical pathway for selecting GC-FID over alternatives for this specific analyte.

AnalyticalDecisionTree Start Analyte: 1-Cyclohexyl-1-butyne Volatility Is the analyte volatile/semi-volatile? Start->Volatility Chromophore Does it have a strong UV chromophore? Volatility->Chromophore No (Non-volatile) GC Gas Chromatography (GC) Volatility->GC Yes HPLC HPLC-UV Chromophore->HPLC Yes Chromophore->HPLC No HPLC_Reason High background noise Poor sensitivity at <210nm HPLC->HPLC_Reason Goal Primary Goal? GC->Goal GC_MS GC-MS Goal->GC_MS Identification/Structure GC_FID GC-FID (Recommended) Goal->GC_FID Quantitative Purity FID_Reason Universal Carbon Response Wide Linear Range High Precision GC_FID->FID_Reason

Figure 1: Analytical method selection logic for aliphatic alkynes.

Part 2: Comparative Analysis

Here we compare the Optimized GC-FID Method (The Product) against the two most common alternatives: HPLC-UV and GC-MS.

The "Product": Optimized GC-FID
  • Mechanism: Separation based on boiling point and polarity interaction with a 5% phenyl-methylpolysiloxane phase. Detection via combustion of C-H bonds.

  • Why it wins: The Flame Ionization Detector (FID) response is proportional to the mass of carbon. For a hydrocarbon like 1-cyclohexyl-1-butyne, this ensures a near-uniform response factor relative to its hydrocarbon impurities (like cyclohexylacetylene), allowing for accurate "Area %" purity estimates without expensive reference standards for every impurity.

  • Performance: Sharp peak shapes, no solvent interference (solvent elutes early), and high theoretical plate counts (>100,000/m).

Alternative A: HPLC-UV (The Common Pitfall)
  • Mechanism: Reversed-phase partition (C18) with UV detection.

  • The Failure Point: To detect the alkyne, you must monitor at ~205-210 nm. At this wavelength, common mobile phases (Methanol, THF) absorb UV light, creating high baseline noise and "drift."

  • Consequence: High Limit of Quantitation (LOQ). Small impurities (<0.5%) are lost in the baseline noise, leading to a false high purity report.

Alternative B: GC-MS (The Qualitative Partner)
  • Mechanism: GC separation coupled with Mass Spectrometry.[1][2]

  • The Limitation: While excellent for identifying unknown impurities (e.g., confirming an isomer structure), MS ionization efficiency varies wildly between molecules. A 1% impurity might generate a signal equivalent to 5% or 0.1% depending on its fragmentation stability. It requires rigorous calibration curves for every component for accurate quantitation, which is impractical for early-phase purity checks.

Comparative Data Summary
FeatureGC-FID (Optimized) HPLC-UV (210 nm) GC-MS (Scan Mode)
Linearity (

)
> 0.9999~ 0.9850~ 0.9900
LOD (ppm) 1–5 ppm100–500 ppm10–50 ppm
Response Factor Universal (Unitary for hydrocarbons)Variable (Extinction coefficient dependent)Highly Variable (Ionization dependent)
Solvent Interference Minimal (Solvent cut time)High (UV Cutoff issues)Minimal
Cost per Run Low (Gases only)High (HPLC Solvents)Medium

Part 3: The Optimized Protocol (Standard Operating Procedure)

This protocol is designed to separate 1-cyclohexyl-1-butyne from its likely synthetic precursors (Cyclohexylacetylene, 1-Butyne) and potential side-products (Cyclohexyl-alkenes).

Instrumentation & Reagents
  • System: Gas Chromatograph equipped with Split/Splitless Inlet and FID.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5, or equivalent).

  • Diluent: n-Hexane or Cyclohexane (HPLC Grade). Note: Do not use chlorinated solvents if checking for halogenated precursors to avoid detector corrosion/ghost peaks.

GC Conditions
ParameterSet PointRationale
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (50:1)Prevents column overload; sharpens peaks for volatile analytes.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode maintains resolution during temp ramp.
Oven Program 60°C (hold 2 min)

15°C/min to 240°C

Hold 5 min
Low initial temp focuses volatiles (solvent effect). Ramp separates isomers. Final bake-out removes heavy residues.
Detector (FID) 300 °CPrevents condensation of high-boiling impurities.
Air / H2 / Makeup 400 / 40 / 25 mL/minStandard FID stoichiometry for optimal sensitivity.
Sample Preparation Workflow
  • Weigh: Accurately weigh 10 mg of 1-cyclohexyl-1-butyne into a 20 mL scintillation vial.

  • Dissolve: Add 10.0 mL of Diluent (n-Hexane). Vortex for 30 seconds. Final concentration: ~1 mg/mL.

  • Filter: Filter through a 0.45 µm PTFE syringe filter into a GC vial. Crucial: Remove particulate matter that could char in the liner.

  • Blank: Prepare a vial containing only the Diluent.

Experimental Workflow Diagram

GCWorkflow Sample Raw Sample (10 mg) Dilution Dilution (10 mL Hexane) Sample->Dilution Solubilization Filter Filtration (0.45 µm PTFE) Dilution->Filter Particulate Removal Inlet GC Inlet (250°C, Split 50:1) Filter->Inlet Injection (1 µL) Column Separation (DB-5, 60-240°C) Inlet->Column Volatilization Detector FID Detection (300°C) Column->Detector Elution Data Chromatogram Integration Detector->Data Signal Processing

Figure 2: Step-by-step GC-FID experimental workflow.

Part 4: Data Interpretation & Troubleshooting

Expected Elution Order (Theoretical)

Based on boiling point and polarity principles on a 5% Phenyl column:

  • Solvent (Hexane): ~2.5 min

  • Light Impurities (e.g., 1-Butyne): ~3.0 min (Likely lost in solvent peak if not careful, but usually removed during synthesis workup).

  • Cyclohexylacetylene (Starting Material): ~6.5 min (Lower MW, elutes earlier).

  • 1-Cyclohexyl-1-butyne (Main Peak): ~8.2 min.

  • Heavier Impurities (Dimers/Coupled products): >12.0 min.

Calculation of Purity

For high-purity intermediates (>95%), the Area Normalization Method is acceptable provided the sample is a hydrocarbon mixture:



Note: Exclude the solvent peak and solvent impurities from the summation.
Troubleshooting Guide
  • Tailing Peaks: Indicates active sites in the inlet liner or column. Action: Replace the inlet liner (deactivated wool) and trim 10cm from the column guard.

  • Ghost Peaks: Carryover from previous runs. Action: Run a solvent blank. Increase the final hold time at 240°C.

  • Baseline Drift: Column bleed. Action: Ensure the column is conditioned at 260°C for 1 hour before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11320961, 1-Cyclohexyl-1-butyne. Retrieved from [Link]

  • ASTM International. ASTM D7266-13(2018) Standard Test Method for Analysis of Cyclohexane by Gas Chromatography (External Standard). (Methodology adapted for cyclohexyl derivatives). Retrieved from [Link]

  • Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons.[3] (Authoritative text on FID response factors for hydrocarbons).

  • Agilent Technologies. Analysis of Light Hydrocarbons using Capillary GC. Application Note. Retrieved from [Link]

Sources

Decoding the Vibrational Signature: A Comparative Guide to the Raman Spectroscopy of the 1-Cyclohexyl-1-Butyne Triple Bond

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular analysis, Raman spectroscopy stands out as a powerful, non-destructive technique for elucidating molecular structure. Its ability to probe the unique vibrational modes of chemical bonds provides a detailed fingerprint of a molecule. For drug development and materials science, where the precise characterization of functional groups is paramount, Raman spectroscopy offers invaluable insights. This is particularly true for the alkyne triple bond (C≡C), a functional group of immense importance in click chemistry, bioconjugation, and as a spectroscopic probe. Its Raman signal often appears in a spectrally "silent" region of biological samples, making it an excellent bioorthogonal handle.[1]

This guide provides an in-depth analysis of the Raman spectroscopic features of the carbon-carbon triple bond in 1-cyclohexyl-1-butyne, an internal alkyne. We will explore the theoretical underpinnings of its characteristic Raman shift, provide a practical guide for experimental data acquisition, and compare its spectral signature with other relevant alkynes to understand the influence of its unique substitution pattern.

The Alkyne Triple Bond: A Raman Perspective

The C≡C triple bond is characterized by its high bond strength and electron density, leading to a distinct and strong Raman scattering signal. The position of this signal, or Raman shift, is primarily determined by the bond's force constant and the reduced mass of the two carbon atoms. However, the substituents attached to the alkyne play a crucial role in modulating this frequency.

Generally, terminal alkynes (R-C≡C-H) exhibit a C≡C stretching vibration at a lower frequency, typically around 2100 cm⁻¹.[1] In contrast, internal alkynes (R-C≡C-R') display this vibration at a higher frequency, generally in the range of 2200-2300 cm⁻¹.[1][2] This difference is attributed to the electronic and mechanical effects of the substituents. In 1-cyclohexyl-1-butyne, the triple bond is internal, substituted with a cyclohexyl group and an ethyl group. This asymmetric substitution pattern is expected to influence the polarizability of the C≡C bond, a key determinant of Raman signal intensity, and its vibrational frequency.

Experimental Protocol: Acquiring the Raman Spectrum of 1-Cyclohexyl-1-Butyne

The following protocol outlines a standardized procedure for obtaining a high-quality Raman spectrum of a liquid sample like 1-cyclohexyl-1-butyne. The causality behind each step is explained to ensure experimental robustness and data integrity.

Objective: To measure the Raman spectrum of neat 1-cyclohexyl-1-butyne, focusing on the C≡C triple bond stretching frequency.

Materials:

  • Raman Spectrometer (e.g., with a 532 nm or 785 nm laser source)

  • 1-cyclohexyl-1-butyne (liquid)

  • Glass vial or NMR tube[3]

  • Pipette

  • Safety goggles and gloves

Methodology:

  • Instrument Calibration:

    • Action: Before sample analysis, calibrate the spectrometer using a standard reference material with known Raman peaks (e.g., silicon, polystyrene).

    • Rationale: Calibration ensures the accuracy of the measured Raman shifts, correcting for any instrumental drift.

  • Sample Preparation:

    • Action: Using a pipette, transfer a small amount of 1-cyclohexyl-1-butyne into a clean glass vial or NMR tube. Seal the container.[3]

    • Rationale: Using a sealed container prevents evaporation of the volatile liquid sample, ensuring a constant concentration during measurement.[3] Glass is a preferred sample holder as it is largely non-interfering in the Raman experiment.

  • Data Acquisition:

    • Action: Place the sample vial into the spectrometer's sample holder. Focus the laser onto the liquid sample, avoiding the glass-liquid interface to minimize background signal from the container.

    • Rationale: Proper focusing is critical for maximizing the Raman signal from the sample and reducing potential interfering signals from the container.

    • Action: Set the acquisition parameters. A typical starting point would be:

      • Laser Power: 5-10 mW (to avoid sample degradation)

      • Integration Time: 1-10 seconds

      • Accumulations: 5-10 (to improve signal-to-noise ratio)

      • Spectral Range: 2000-2400 cm⁻¹ (to specifically target the alkyne stretching region)

    • Rationale: Optimizing these parameters is a trade-off between signal quality, acquisition time, and potential sample damage. Lower laser power and multiple accumulations are generally preferred for organic liquids.

  • Data Processing:

    • Action: After acquisition, process the spectrum to remove any background fluorescence and cosmic rays.

    • Rationale: Post-processing enhances the clarity of the Raman features, allowing for accurate peak identification and analysis.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Calibrate 1. Calibrate Spectrometer Prepare 2. Prepare Liquid Sample Calibrate->Prepare Ensures accuracy Position 3. Position & Focus Prepare->Position Load sample Set 4. Set Parameters Position->Set Optimize for liquid Acquire 5. Acquire Spectrum Set->Acquire Collect data Process 6. Background Subtraction Acquire->Process Raw spectrum Analyze 7. Peak Analysis Process->Analyze Cleaned spectrum

Caption: Experimental workflow for acquiring the Raman spectrum of a liquid sample.

Comparative Analysis: The Raman Signature of 1-Cyclohexyl-1-Butyne

Compound NameStructureAlkyne TypeC≡C Raman Shift (cm⁻¹)Reference(s)
1-Cyclohexyl-1-butyne Cyclohexyl-C≡C-CH₂CH₃Internal, Asymmetric~2230-2250 (Predicted) -
3-Hexyne CH₃CH₂-C≡C-CH₂CH₃Internal, Symmetric2231, 2247, 2301[2]
4-Octyne CH₃(CH₂)₂-C≡C-(CH₂)₂CH₃Internal, Symmetric2234, 2292[2]
1-Hexyne CH₃(CH₂)₃-C≡C-HTerminal2118[2]
Cyclohexylacetylene Cyclohexyl-C≡C-HTerminalNot specified, but spectrum available[4][5]

Analysis of Structural Influences:

  • Internal vs. Terminal: As demonstrated in the table, internal alkynes like 3-hexyne and 4-octyne have significantly higher C≡C stretching frequencies than the terminal alkyne 1-hexyne. This is a general trend.[1] We can confidently predict that 1-cyclohexyl-1-butyne, being an internal alkyne, will have its primary C≡C Raman peak in the 2200-2300 cm⁻¹ region.

  • Alkyl Substitution: The substituents on 3-hexyne (ethyl groups) and 4-octyne (propyl groups) are simple alkyl chains. The cyclohexyl group in 1-cyclohexyl-1-butyne is a cyclic alkyl group. While the cyclic nature introduces more rigidity, its electronic effect is similar to that of a secondary alkyl group. Therefore, the Raman shift of the C≡C bond in 1-cyclohexyl-1-butyne is expected to be very close to that of other dialkyl-substituted internal alkynes. The slight asymmetry (cyclohexyl vs. ethyl) may lead to a slightly more complex spectrum or a broadening of the peak compared to a perfectly symmetric alkyne, but the primary peak should remain in the expected range.

  • Symmetry and Intensity: The intensity of the Raman signal is related to the change in polarizability during the vibration. For a perfectly symmetrical internal alkyne, the C≡C stretch can be Raman inactive or very weak if there is no change in polarizability. However, the asymmetric substitution in 1-cyclohexyl-1-butyne (cyclohexyl and ethyl groups are different) should induce a significant change in polarizability, leading to a readily observable and likely strong Raman peak for the C≡C stretch.

G cluster_internal Internal Alkynes (~2200-2300 cm⁻¹) cluster_terminal Terminal Alkynes (~2100 cm⁻¹) 1-Cyclohexyl-1-butyne Cyclohexyl-C≡C-Et (Predicted: ~2230-2250 cm⁻¹) 3-Hexyne Et-C≡C-Et (2231, 2247 cm⁻¹) 1-Cyclohexyl-1-butyne->3-Hexyne 4-Octyne Pr-C≡C-Pr (2234, 2292 cm⁻¹) 3-Hexyne->4-Octyne 1-Hexyne Butyl-C≡C-H (2118 cm⁻¹) Cyclohexylacetylene Cyclohexyl-C≡C-H (~2100 cm⁻¹) 1-Hexyne->Cyclohexylacetylene

Caption: Structural comparison and corresponding C≡C Raman shifts for internal and terminal alkynes.

Conclusion

The Raman spectrum of 1-cyclohexyl-1-butyne is predicted to exhibit a characteristic C≡C triple bond stretching frequency in the 2230-2250 cm⁻¹ range, consistent with its nature as an asymmetrically substituted internal alkyne. This places its spectral signature squarely in the valuable "silent region" for biological applications. The comparison with linear internal alkynes like 3-hexyne and 4-octyne provides a strong basis for this prediction, highlighting the dominant role of the internal alkyne structure over the specific type of alkyl substituent in determining the Raman shift. The inherent asymmetry of 1-cyclohexyl-1-butyne is expected to result in a strong, easily detectable Raman signal. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently utilize Raman spectroscopy for the characterization of this and similar alkyne-containing molecules in their research and development endeavors.

References

  • Bakthavatsalam, S., Dodo, K., & Sodeoka, M. (2021). A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. RSC Chemical Biology, 2(5), 1415-1429. [Link]

  • ResearchGate. (n.d.). (a) Raman shift and intensity changes with changes of structure. (b)... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethynylcyclohexane. PubChem. Retrieved from [Link]

  • Li, Y., Townsend, K. M., Dorn, R. S., et al. (2023). Enhancing Alkyne-Based Raman Tags with a Sulfur Linker. eScholarship. [Link]

  • Bakthavatsalam, S., Dodo, K., & Sodeoka, M. (2021). A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. Semantic Scholar. [Link]

  • Romei, M. G., Boxer, S. G., & Fayer, M. D. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Journal of the American Chemical Society, 144(51), 23474-23486. [Link]

  • Romei, M. G., Boxer, S. G., & Fayer, M. D. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]

  • SpectraBase. (n.d.). Cyclohexylacetylene - Optional[1H NMR] - Spectrum. [Link]

  • Renishaw. (n.d.). What Raman spectroscopy can tell you. [Link]

  • ChemRxiv. (2023). An Accurate and Universal Method for the Anharmonic Vibrational Analysis of the Raman Active C≡C Stretch of Terminal Alkynes. [Link]

  • Caltech. (n.d.). Raman Spectroscopy. [Link]

  • Yamakoshi, H., Dodo, K., et al. (2021). Changes of C≡C Triple Bond Vibration that Disclosed Non-Canonical Cytosine Protonation in i-Motif-Forming Oligodeoxynucleotides. ACS Omega, 6(47), 31523-31530. [Link]

  • Cleveland, F. F., & Murray, M. J. (1943). Raman Spectra of Acetylenes VI. 1‐Butyne, 1‐Pentyne, 1‐Hexyne, 3‐Hexyne, 4‐Octyne and 1‐Chloro‐1‐heptyne. The Journal of Chemical Physics, 11(9), 450. [Link]

  • LibreTexts Chemistry. (2022, October 24). 18.1: Theory of Raman Spectroscopy. [Link]

  • Wikipedia. (n.d.). Raman spectroscopy. [Link]

  • Yamakoshi, H., Dodo, K., et al. (2021). Changes of C≡C Triple Bond Vibration that Disclosed Non-Canonical Cytosine Protonation in i-Motif-Forming Oligodeoxynucleotides. ACS Omega. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Cyclohexyl-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Chemical Identity: 1-Cyclohexyl-1-butyne CAS: 57497-06-0 Structure: Internal Alkyne (Cyclohexane ring bonded to C1 of a butyne chain). Physical State: Liquid (Colorless to pale yellow).

The "At-A-Glance" Hazard Matrix

Before opening the bottle, you must understand the specific risk profile. This compound combines the lipophilicity of a cycloalkane with the reactivity of an internal alkyne.

Hazard ClassGHS CodeDescriptionOperational Implication
Flammability H227 Combustible LiquidFlash point is likely >60°C but <93°C. Do not heat open vessels.
Skin Irritant H315 Causes skin irritationLipophilic nature allows rapid dermal absorption and defatting.
Eye Irritant H319 Causes serious eye irritationVapors can cause ocular distress; splashes are debilitating.
Resp. Irritant H335 May cause respiratory irritationFume hood use is mandatory.

Part 2: Risk Assessment & Engineering Controls

As an Application Scientist, I prioritize Engineering Controls over PPE. PPE is your last line of defense, not your first.

Ventilation (Primary Barrier)
  • Requirement: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Causality: 1-Cyclohexyl-1-butyne has a significant vapor pressure. Inhalation of high concentrations can lead to central nervous system (CNS) depression (dizziness, drowsiness) due to its hydrocarbon nature.

Static Discharge Mitigation
  • Risk: Like most non-polar hydrocarbons, this compound can accumulate static charge during transfer, potentially igniting vapors if the flash point is reached.

  • Control: Ground all metal containers during transfer. If using plastic syringes, ensure the fume hood sash is lowered to the working height to act as a blast shield.

Part 3: Personal Protective Equipment (PPE) Selection

Scientific Rationale: There is limited direct permeation data specifically for CAS 57497-06-0. Therefore, we apply "Read-Across" logic , using data from structural analogs: Cyclohexane (solvent backbone) and Internal Alkynes (functional group).

A. Hand Protection (Gloves)

Do not use Latex. The lipophilic cyclohexane ring will permeate latex in seconds.

Contact TypeRecommended MaterialThicknessEst. Breakthrough
Incidental Splash Nitrile ≥ 5 mil (0.12 mm)10–15 mins
Spill/Immersion Viton® or Silver Shield® Multi-layer> 4 hours
Double Gloving Nitrile over Nitrile 2x 4 milRecommended for synthesis
  • Protocol: Change splash gloves immediately upon contamination. The alkyne moiety does not significantly alter permeation compared to the cyclohexane ring, so standard hydrocarbon protocols apply.

B. Eye & Face Protection[1]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient because they do not seal against vapors which can irritate the ocular mucosa.

  • High Volume (>500 mL): Add a Face Shield over goggles to protect against projectile glass in case of over-pressurization.

C. Body Protection[2][3]
  • Lab Coat: Flame Resistant (FRC) lab coat (Nomex® or chemically treated cotton).

    • Why? Synthetic blends (polyester) will melt into the skin if the combustible liquid ignites.

  • Clothing: Long pants (cotton) and closed-toe leather/composite shoes.

Part 4: Visualization of Safety Logic

Diagram 1: PPE Decision Matrix

This logic flow ensures you select the correct barriers based on your specific manipulation.

PPE_Selection Start Task Definition Volume Volume > 10 mL? Start->Volume SplashRisk High Splash Risk? Volume->SplashRisk Yes Standard Standard PPE: Nitrile Gloves (5 mil) Splash Goggles FRC Lab Coat Volume->Standard No SplashRisk->Standard No HighRisk Enhanced PPE: Double Nitrile or Viton Face Shield + Goggles Sash at 18 inches SplashRisk->HighRisk Yes

Caption: Decision tree for selecting PPE based on volume and splash potential.

Part 5: Operational Protocols

Safe Transfer Workflow

Objective: Transfer 1-Cyclohexyl-1-butyne from stock bottle to reaction vessel without exposure.

  • Preparation: Secure the receiving flask in the fume hood. Purge with Nitrogen/Argon if the downstream reaction is air-sensitive (internal alkynes are generally stable, but transition metal catalysts often used with them are not).

  • Syringe Technique (Preferred for < 20 mL):

    • Use a glass syringe with a Luer-lock tip.

    • Insert a long needle to reach the liquid level without tilting the bottle.

    • Critical: Pull the plunger slowly to prevent cavitation and bubble formation.

  • Cannula Transfer (Preferred for > 20 mL):

    • Use positive pressure (inert gas) to push the liquid through a PTFE or stainless steel cannula.

    • Avoid pouring. Pouring generates static and releases vapors.

Reaction Safety
  • Internal Alkyne Stability: Unlike terminal alkynes, 1-Cyclohexyl-1-butyne lacks an acidic acetylenic proton. It will not form explosive acetylides with copper or silver salts under standard conditions.

  • Exotherm Risk: If performing hydrogenation or hydration, anticipate a significant exotherm. Add reagents dropwise and monitor internal temperature.[1]

Part 6: Emergency & Disposal Procedures

Diagram 2: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume (< 100 mL?) Spill->Assess Evacuate Evacuate Lab Call EHS Assess->Evacuate No (>100mL) Clean Absorb with Polypropylene Pads Assess->Clean Yes Bag Seal in Hazardous Waste Bag Clean->Bag

Caption: Immediate response logic for laboratory-scale spills.

Waste Disposal

Never dispose of down the drain.

  • Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric acid, Peroxides) to prevent formation of unstable intermediates.

  • Labeling: Label clearly as "Flammable" and "Irritant."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11320961, 1-Cyclohexyl-1-butyne. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-1-butyne
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-1-butyne

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